CG428
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C43H43FN10O6 |
|---|---|
Molekulargewicht |
814.9 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[3-[4-[6-[6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]-2-pyridinyl]piperazin-1-yl]-3-oxopropoxy]ethylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C43H43FN10O6/c44-28-6-1-5-27(25-28)32-10-4-18-52(32)37-14-13-35-46-26-34(54(35)49-37)30-8-3-11-36(47-30)50-19-21-51(22-20-50)39(56)16-23-60-24-17-45-31-9-2-7-29-40(31)43(59)53(42(29)58)33-12-15-38(55)48-41(33)57/h1-3,5-9,11,13-14,25-26,32-33,45H,4,10,12,15-24H2,(H,48,55,57)/t32-,33?/m1/s1 |
InChI-Schlüssel |
FWANKJAOTQAHHR-KWRHIPAJSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The PROTAC Degrader CG428: A Technical Guide to its Mechanism of Action
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action of CG428, a first-in-class potent and selective Tropomyosin Receptor Kinase (TRK) degrader. This compound utilizes the Proteolysis Targeting Chimera (PROTAC) technology to induce the degradation of TRK proteins, offering a promising therapeutic strategy for cancers harboring TRK fusions. This document is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a heterobifunctional molecule designed to simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal system, the 26S proteasome.
Specifically, this compound is composed of three key components:
-
A ligand that binds to the intracellular kinase domain of TRK proteins.
-
A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
-
A linker that connects these two ligands.
By forming a ternary complex between the TRK protein and the CRBN E3 ligase, this compound facilitates the transfer of ubiquitin molecules to the TRK protein. This polyubiquitination is a signal for the proteasome to recognize and degrade the TRK protein, leading to its clearance from the cell. This mechanism of action is distinct from traditional kinase inhibitors which only block the protein's function.
dot
Caption: this compound forms a ternary complex with TRK and CRBN E3 ligase, leading to TRK ubiquitination and proteasomal degradation.
Downstream Signaling Pathway Inhibition
Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) are receptor tyrosine kinases that, upon activation by neurotrophins, trigger several downstream signaling pathways crucial for cell proliferation, survival, and differentiation. In cancer, chromosomal rearrangements can lead to the formation of TRK fusion proteins, which are constitutively active and drive oncogenesis.
The primary signaling pathways activated by TRK include:
-
The RAS/MAPK Pathway: Promotes cell proliferation.
-
The PI3K/AKT Pathway: Supports cell survival and growth.
-
The PLCγ1 Pathway: Involved in cell growth and differentiation.
By degrading the TRK protein, this compound effectively shuts down these downstream oncogenic signals. A key indicator of this compound's activity is the inhibition of phospholipase Cγ1 (PLCγ1) phosphorylation.[1][2]
dot
Caption: this compound induces TRK degradation, blocking downstream signaling pathways like PLCγ1, RAS/MAPK, and PI3K/AKT.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its high potency and selectivity. The data presented below is derived from studies on the KM12 colorectal carcinoma cell line, which expresses the TPM3-TRKA fusion protein.[1][2]
| Parameter | Description | Value (nM) |
| DC50 | Concentration for 50% degradation of TPM3-TRKA | 0.36 |
| IC50 (pPLCγ1) | Concentration for 50% inhibition of PLCγ1 phosphorylation | 0.33 |
| IC50 (Cell Growth) | Concentration for 50% inhibition of KM12 cell growth | 2.9 |
TRK Kinase Binding Affinity (Kd)
| Kinase | Kd (nM) |
| TRKA | 1 |
| TRKB | 28 |
| TRKC | 4.2 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Western Blotting for TRK Degradation
This protocol is used to quantify the levels of TRK protein in cells following treatment with this compound.
-
Cell Culture and Treatment: KM12 cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysates are incubated on ice for 30 minutes and then centrifuged to pellet cell debris.
-
Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE: Lysates are normalized for protein concentration, mixed with Laemmli sample buffer, and boiled for 5-10 minutes. Equal amounts of protein are loaded onto a polyacrylamide gel and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for TRKA. A primary antibody for a loading control (e.g., GAPDH or β-actin) is also used.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Band intensities are quantified using densitometry software. The level of TRK protein is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control.
dot
Caption: Workflow for assessing protein degradation by Western blot.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cells.
-
Cell Seeding: KM12 cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).
-
Reagent Addition: A reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a resazurin-based reagent is added to each well and incubated for a time that allows for the conversion of the reagent into a colored or fluorescent product by metabolically active cells.
-
Measurement: The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The viability of the treated cells is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Kinase Binding Assay
This assay is used to determine the binding affinity (Kd) of this compound for different TRK kinases. A common method is a competition binding assay.
-
Assay Principle: A known fluorescently labeled ligand for the kinase of interest is used. The assay measures the ability of this compound to displace this fluorescent ligand from the kinase.
-
Assay Setup: The kinase, the fluorescent ligand, and varying concentrations of this compound are incubated together in a microplate.
-
Measurement: The fluorescence polarization or a similar signal that changes upon ligand binding is measured.
-
Data Analysis: The data is used to calculate the concentration of this compound required to displace 50% of the fluorescent ligand (IC50). The Kd is then calculated from the IC50 value using the Cheng-Prusoff equation.
PLCγ1 Phosphorylation Assay
This assay quantifies the inhibition of TRK downstream signaling by measuring the phosphorylation of PLCγ1.
-
Cell Treatment and Lysis: Similar to the Western blot protocol, KM12 cells are treated with different concentrations of this compound. The cells are then lysed.
-
Assay Method: A common method for quantifying protein phosphorylation is an enzyme-linked immunosorbent assay (ELISA).
-
Capture: A plate is coated with an antibody that captures total PLCγ1.
-
Detection: A second antibody that specifically recognizes the phosphorylated form of PLCγ1 (pPLCγ1) is added. This antibody is typically conjugated to an enzyme like HRP.
-
Signal Generation: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured.
-
-
Data Analysis: The signal from the pPLCγ1 antibody is normalized to the total amount of PLCγ1. The IC50 value is determined by plotting the percentage of inhibition of PLCγ1 phosphorylation against the log concentration of this compound.
Conclusion
This compound represents a novel and highly potent approach to targeting TRK-driven cancers. Its mechanism as a PROTAC degrader allows for the complete removal of the oncogenic driver protein, leading to a robust and sustained inhibition of downstream signaling pathways. The quantitative data underscores its nanomolar efficacy and selectivity. The detailed experimental protocols provided herein serve as a resource for the scientific community to further investigate and build upon the understanding of this promising therapeutic agent.
References
In-Depth Technical Guide to CG428: A Selective TRK Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
CG428 is a potent and selective preclinical PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Tropomyosin Receptor Kinase (TRK) proteins. By hijacking the ubiquitin-proteasome system, this compound offers a promising therapeutic strategy for cancers driven by TRK fusions or overexpression. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies.
Introduction
Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function. However, chromosomal rearrangements leading to oncogenic fusions of the NTRK genes are potent drivers in a wide range of adult and pediatric cancers. While small-molecule TRK inhibitors have shown clinical efficacy, the emergence of resistance mutations necessitates the development of alternative therapeutic modalities.
This compound is a heterobifunctional molecule that recruits the E3 ubiquitin ligase cereblon (CRBN) to the TRK protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This event-driven pharmacology offers several potential advantages over traditional occupancy-based inhibitors, including the ability to target scaffolding functions of the protein and potentially overcome resistance mechanisms.
Mechanism of Action
This compound is a PROTAC that consists of a ligand that binds to the TRK kinase domain, a linker, and a ligand that binds to the E3 ubiquitin ligase cereblon (CRBN).[3] This tripartite binding forms a ternary complex between the TRK protein, this compound, and CRBN, leading to the polyubiquitination of the TRK protein and its subsequent degradation by the 26S proteasome.[2][4] This degradation of the TRK protein inhibits downstream signaling pathways, such as the PLCγ1 pathway, and ultimately suppresses tumor cell growth.[1][2]
Mechanism of action of this compound as a TRK degrader.
Preclinical Data
Binding Affinity and Degradation Potency
This compound demonstrates high binding affinity for TRKA and potent degradation of the TPM3-TRKA fusion protein in KM12 colorectal carcinoma cells.[3]
| Parameter | Value | Cell Line | Target | Reference |
| Binding Affinity (Kd) | ||||
| TRKA | 1 nM | - | Recombinant Protein | [3] |
| TRKB | 28 nM | - | Recombinant Protein | [3] |
| TRKC | 4.2 nM | - | Recombinant Protein | [3] |
| Degradation (DC50) | ||||
| TPM3-TRKA | 0.36 nM | KM12 | Fusion Protein | [3] |
| Wild-type TRKA | 1.26 nM | HEL | Wild-type Protein | [5] |
| Inhibition of Downstream Signaling (IC50) | ||||
| pPLCγ1 | 0.33 nM | KM12 | Phosphorylated Protein | [3] |
| Cell Growth Inhibition (IC50) | ||||
| KM12 Cells | 2.9 nM | KM12 | Cell Viability | [3] |
Selectivity
This compound exhibits selectivity for the degradation of the endogenous TPM3-TRKA fusion protein over ectopically expressed AGBL4-TRKB or ETV6-TRKC fusion proteins in KM12 cells.[2][4]
Signaling Pathways
TRK receptor activation initiates several downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival. This compound-mediated degradation of TRK proteins leads to the inhibition of these pathways, as evidenced by the reduction of phosphorylated PLCγ1.[2][3]
Simplified TRK signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
Cell Culture
KM12 colorectal carcinoma cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Western Blotting for TRK Degradation
-
Cell Treatment: Seed KM12 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against TRKA and a loading control (e.g., GAPDH) overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT)
-
Cell Seeding: Seed KM12 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for 72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response curves to a four-parameter logistic equation.
PLCγ1 Phosphorylation Assay
-
Cell Treatment and Lysis: Treat KM12 cells with this compound as described for the Western blotting protocol. Lyse the cells in a buffer compatible with phosphorylation analysis.
-
ELISA or Western Blot: Analyze the levels of phosphorylated PLCγ1 (pPLCγ1) and total PLCγ1 using a specific ELISA kit or by Western blotting with antibodies specific for pPLCγ1 and total PLCγ1.
-
Data Normalization: Normalize the pPLCγ1 signal to the total PLCγ1 signal to determine the extent of inhibition.
Experimental workflow for the in vitro characterization of this compound.
Conclusion
This compound is a potent and selective preclinical TRK degrader with demonstrated activity in cellular models of TRK-driven cancer. Its ability to induce the degradation of TRK proteins offers a distinct and potentially advantageous therapeutic approach compared to traditional kinase inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation and oncology drug discovery. Further preclinical development, including in vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of this compound.
References
The Role of CG428 in Targeting TRK Fusion Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropomyosin receptor kinase (TRK) fusions are oncogenic drivers in a wide array of solid tumors. While first-generation TRK inhibitors have shown clinical efficacy, acquired resistance remains a significant challenge. CG428 emerges as a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to overcome these limitations by inducing the targeted degradation of TRK fusion proteins. This technical guide provides an in-depth analysis of this compound, summarizing its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its preclinical evaluation.
Introduction: The TRK Fusion Oncoprotein and the PROTAC Approach
Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes (NTRK1, NTRK2, and NTRK3) lead to the expression of chimeric TRK fusion proteins. These proteins exhibit ligand-independent constitutive kinase activity, driving downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.
The PROTAC technology offers a novel therapeutic strategy that, instead of merely inhibiting the target protein, hijacks the cell's own ubiquitin-proteasome system to induce its degradation. A PROTAC molecule is a heterobifunctional compound consisting of a ligand that binds to the target protein (in this case, TRK), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
This compound is a first-in-class, potent, and selective TRK degrader. It is comprised of a TRK inhibitor moiety, a linker, and a ligand that binds to the Cereblon (CRBN) E3 ligase.[1][2][3][4][5][6][7][8]
Mechanism of Action of this compound
This compound functions by inducing the formation of a ternary complex between the TRK fusion protein and the CRBN E3 ubiquitin ligase. This proximity, orchestrated by this compound, leads to the polyubiquitination of the TRK fusion protein. The ubiquitinated protein is then recognized and degraded by the 26S proteasome, resulting in the elimination of the oncoprotein from the cell. This degradation of the TRK fusion protein leads to the inhibition of downstream signaling pathways and ultimately suppresses cancer cell growth.[2][3][5]
Caption: Mechanism of this compound-induced TRK fusion protein degradation.
Quantitative Data Presentation
The preclinical efficacy of this compound has been demonstrated in various in vitro studies, primarily using the KM12 colorectal carcinoma cell line, which endogenously expresses the TPM3-TRKA fusion protein.
Table 1: In Vitro Efficacy of this compound in KM12 Cells [9][2][4]
| Parameter | Value | Cell Line | Fusion Protein |
| DC50 (Degradation) | 0.36 nM | KM12 | TPM3-TRKA |
| IC50 (PLCγ1 Phosphorylation) | 0.33 nM | KM12 | TPM3-TRKA |
| IC50 (Cell Growth) | 2.9 nM | KM12 | TPM3-TRKA |
Table 2: Binding Affinity of this compound to TRK Kinases [9]
| TRK Kinase | Kd (nM) |
| TRKA | 1 |
| TRKB | 28 |
| TRKC | 4.2 |
Table 3: Degradation of Wild-Type TRKA [2][4][6]
| Parameter | Value | Cell Line |
| DC50 (Degradation) | 1.26 nM | HEL |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Culture
KM12 colorectal carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for Protein Degradation
Caption: Experimental workflow for Western Blotting analysis.
-
Cell Treatment: KM12 cells are seeded in 6-well plates and allowed to adhere overnight. Cells are then treated with varying concentrations of this compound or vehicle control (DMSO) for the indicated time points.
-
Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against TRKA, phospho-PLCγ1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection reagent and imaged. Densitometry analysis is performed to quantify protein levels.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: KM12 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control.
-
Incubation: Plates are incubated for 72 hours at 37°C.
-
Lysis and Luminescence Reading: CellTiter-Glo® reagent is added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present. Luminescence is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Global Proteomic Profiling
-
Sample Preparation: KM12 cells are treated with this compound or vehicle control. Cells are harvested, lysed, and proteins are digested into peptides using trypsin.
-
TMT Labeling: Peptides from different treatment groups are labeled with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: The labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The raw data is processed to identify and quantify proteins. Statistical analysis is performed to identify proteins that are significantly up- or down-regulated upon this compound treatment.
Signaling Pathways and Logical Relationships
This compound-mediated degradation of TRK fusion proteins effectively shuts down the aberrant signaling cascades that drive cancer cell proliferation and survival.
Caption: TRK fusion signaling pathways and the point of intervention by this compound.
Conclusion
This compound represents a promising therapeutic agent for cancers driven by TRK fusions. Its mechanism of action, which involves the catalytic degradation of the oncoprotein, offers potential advantages over traditional kinase inhibitors, including the ability to overcome certain resistance mechanisms and achieve a more profound and sustained pathway inhibition. The data presented in this guide underscores the potency and selectivity of this compound, and the detailed experimental protocols provide a framework for its further investigation and development.
References
- 1. Development of PROTACs for targeted degradation of oncogenic TRK fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of First-In-Class Potent and Selective Tropomyosin Receptor Kinase Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 7. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
The Role of PLCγ1 Phosphorylation in Cellular Signaling
An In-depth Technical Guide on the Inhibition of PLCγ1 Phosphorylation
Introduction
Phospholipase C gamma 1 (PLCγ1) is a pivotal enzyme in cellular signal transduction, playing a crucial role in a multitude of cellular processes, including cell proliferation, differentiation, and migration.[1] Its activation is tightly regulated by phosphorylation, primarily on tyrosine residues, by various receptor and non-receptor tyrosine kinases.[2][3][4] Dysregulation of PLCγ1 phosphorylation is implicated in several diseases, including cancer, making it an attractive target for therapeutic intervention.[1][5][6] This technical guide provides a comprehensive overview of PLCγ1 phosphorylation, its role in signaling pathways, and methodologies to study its inhibition. While this guide focuses on the general principles of PLCγ1 inhibition, it is important to note that a search for the specific compound "CG428" did not yield any publicly available information regarding its effect on PLCγ1 phosphorylation.
PLCγ1 is recruited to the cell membrane upon the activation of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and EphA2 receptor.[3][6] This recruitment is mediated by the interaction of its Src homology 2 (SH2) domains with phosphorylated tyrosine residues on the activated receptors.[2][7] Upon recruitment, PLCγ1 is phosphorylated on specific tyrosine residues, most notably Tyr775 and Tyr783, leading to its enzymatic activation.[2][3][4] Activated PLCγ1 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][6]
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[6] The increase in intracellular Ca2+ concentration activates various downstream signaling pathways. DAG, on the other hand, remains in the plasma membrane and activates protein kinase C (PKC), which in turn phosphorylates a wide range of substrate proteins, further propagating the signal.[1]
Signaling Pathway Diagram
Caption: PLCγ1 signaling pathway upon receptor tyrosine kinase activation.
Experimental Protocols for Studying PLCγ1 Phosphorylation
Several experimental techniques can be employed to investigate the effect of a compound on PLCγ1 phosphorylation. A general workflow is outlined below.
Experimental Workflow Diagramdot
References
- 1. PLCγ1: Potential arbitrator of cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recruitment and activation of PLCγ1 in T cells: a new insight into old domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations | eLife [elifesciences.org]
- 5. Phosphoinositide specific phospholipase Cγ1 inhibition-driven autophagy caused cell death in human lung adenocarcinoma A549 cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation of PLCγ1 by EphA2 receptor tyrosine kinase promotes tumor growth in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PLCγ1 promotes phase separation of T cell signaling components - PMC [pmc.ncbi.nlm.nih.gov]
CG428: A Deep Dive into its Binding Affinity and Selectivity for TRKA over TRKB/C
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CG428 is a potent and selective heterobifunctional degrader targeting the Tropomyosin receptor kinase (TRK) family of receptor tyrosine kinases.[1] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the degradation of its target proteins through the ubiquitin-proteasome system. This guide provides a comprehensive overview of the binding affinity of this compound for TRKA, TRKB, and TRKC, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Binding Affinity and Cellular Activity
The selectivity of this compound for TRKA over TRKB and TRKC is a key characteristic that defines its therapeutic potential. The following tables summarize the quantitative data on its binding affinity and cellular activity.
| Target | Binding Affinity (Kd) in nM |
| TRKA | 1 |
| TRKB | 28 |
| TRKC | 4.2 |
Table 1: In vitro binding affinity of this compound to TRK family kinases.
| Cell Line | Parameter | Value (nM) |
| KM12 (colorectal carcinoma) | DC50 (TPM3-TRKA degradation) | 0.36 |
| KM12 | IC50 (PLCγ1 phosphorylation inhibition) | 0.33 |
| KM12 | IC50 (cell growth inhibition) | 2.9 |
Table 2: Cellular activity of this compound in the TPM3-TRKA fusion-positive KM12 cell line.[1]
Experimental Protocols
The following sections detail the methodologies employed to characterize the binding affinity and cellular function of this compound.
In Vitro Kinase Binding Affinity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay was utilized to determine the dissociation constants (Kd) of this compound for TRKA, TRKB, and TRKC.
Principle: The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay. A terbium-labeled anti-tag antibody (donor) binds to the kinase, and a fluorescently labeled ATP-competitive tracer (acceptor) binds to the kinase's active site. When the tracer is bound, excitation of the terbium donor results in energy transfer to the acceptor, producing a high TR-FRET signal. A test compound that competes with the tracer for binding to the kinase will displace the tracer, leading to a decrease in the TR-FRET signal.
Protocol:
-
Reagents:
-
Recombinant human TRKA, TRKB, and TRKC kinases (GST-tagged).
-
LanthaScreen™ Tb-anti-GST Antibody.
-
Kinase Tracer 236.
-
5X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
This compound serially diluted in DMSO.
-
-
Procedure:
-
All reactions were performed in a 384-well plate.
-
To each well, 4 µL of the serially diluted this compound or DMSO (vehicle control) was added.
-
Next, 8 µL of a mixture containing the respective TRK kinase and the Tb-anti-GST antibody in kinase buffer was added.
-
The plate was incubated at room temperature for 60 minutes.
-
Finally, 8 µL of the Kinase Tracer 236 in kinase buffer was added to initiate the competition reaction.
-
The plate was incubated for another 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
The TR-FRET signal was read on a suitable plate reader (e.g., EnVision Multilabel Reader) with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium) and 520 nm (tracer).
-
The emission ratio (520/495) was calculated.
-
The Kd values were determined by fitting the competition binding data to a one-site binding model using appropriate software (e.g., GraphPad Prism).
-
Cellular Degradation Assay (Western Blot)
This assay was used to determine the concentration at which this compound induces 50% degradation of the target protein (DC50) in cells.
Principle: Western blotting is a technique used to detect specific proteins in a sample. Cells are treated with the compound, and the total protein is extracted. The proteins are then separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the protein of interest.
Protocol:
-
Cell Culture and Treatment:
-
KM12 cells, which endogenously express the TPM3-TRKA fusion protein, were cultured in appropriate media.
-
Cells were seeded in 6-well plates and allowed to adhere overnight.
-
The cells were then treated with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
-
Protein Extraction and Quantification:
-
After treatment, the cells were washed with PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The total protein concentration in the lysates was determined using a BCA protein assay.
-
-
Western Blotting:
-
Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane was then incubated overnight at 4°C with primary antibodies against TRKA and a loading control (e.g., GAPDH or β-actin).
-
After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
The band intensities were quantified using densitometry software (e.g., ImageJ).
-
The level of the target protein was normalized to the loading control.
-
The DC50 value was calculated by plotting the percentage of protein degradation against the log concentration of this compound and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Signaling Pathways
Caption: TRKA, TRKB, and TRKC signaling pathways.
Experimental Workflows
Caption: PROTAC mechanism and experimental workflow.
Conclusion
This compound demonstrates high potency and selectivity for the degradation of TRKA. The in vitro binding assays confirm its higher affinity for TRKA compared to TRKB and TRKC. Cellular assays in a relevant cancer cell line further establish its efficacy in degrading the target protein, inhibiting downstream signaling, and ultimately suppressing cell growth at nanomolar concentrations. The detailed experimental protocols provided herein offer a guide for the replication and further investigation of this compound and other PROTAC degraders targeting the TRK family of kinases.
References
The Selective TRK Degrader CG428: A Technical Overview of its Impact on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
CG428 is a potent and selective heterobifunctional small molecule that operates as a proteolysis-targeting chimera (PROTAC) to induce the degradation of Tropomyosin Receptor Kinase (TRK) proteins. By hijacking the cell's ubiquitin-proteasome system, this compound effectively reduces the levels of oncogenic TRK fusion proteins, such as TPM3-TRKA, as well as wild-type TRKA. This targeted protein degradation leads to the potent inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on key signaling cascades, a summary of its quantitative cellular activities, and detailed experimental protocols for its characterization.
Introduction
Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) are receptor tyrosine kinases that play a critical role in neuronal development and function. However, chromosomal rearrangements resulting in gene fusions involving the NTRK genes (which encode the TRK proteins) can lead to the expression of chimeric TRK fusion proteins that act as oncogenic drivers in a variety of adult and pediatric cancers. These fusion proteins are constitutively active, leading to aberrant activation of downstream signaling pathways that promote cell growth, proliferation, and survival.
This compound is a first-in-class TRK degrader designed to overcome the limitations of traditional kinase inhibitors. As a PROTAC, this compound is composed of three key components: a ligand that binds to the TRK kinase domain, a linker molecule, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This tripartite structure allows this compound to act as a bridge, bringing TRK proteins into close proximity with the E3 ligase machinery, leading to their ubiquitination and subsequent degradation by the proteasome.
Mechanism of Action
This compound induces the degradation of its target proteins through the ubiquitin-proteasome system. The process begins with the formation of a ternary complex between the target TRK protein, this compound, and the CRBN E3 ubiquitin ligase. Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to the TRK protein. The resulting polyubiquitinated TRK protein is then recognized and degraded by the 26S proteasome. This degradation-based mechanism offers several advantages over traditional inhibition, including the potential for more sustained pathway inhibition and efficacy against targets that are difficult to inhibit with small molecules. The degradation of TPM3-TRKA by this compound has been confirmed to be mediated through this Cereblon and ubiquitin-proteasome system.[1][2]
Figure 1: Mechanism of Action of this compound.
Impact on Downstream Signaling Pathways
The degradation of TRKA by this compound leads to the potent suppression of its downstream signaling cascades. TRKA, upon activation, typically signals through three major pathways: the PLCγ1 pathway, the MAPK/ERK pathway, and the PI3K/Akt pathway.
PLCγ1 Pathway
The most direct and well-documented downstream effect of this compound is the inhibition of Phospholipase Cγ1 (PLCγ1) phosphorylation.[1][2][3] Activated TRKA phosphorylates PLCγ1, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger calcium release and activate Protein Kinase C (PKC), respectively, leading to various cellular responses including proliferation and differentiation. This compound potently inhibits PLCγ1 phosphorylation at sub-nanomolar concentrations by eliminating the upstream kinase, TRKA.[3]
Hypothesized Impact on MAPK/ERK and PI3K/Akt Pathways
While direct experimental data for this compound's effect on the MAPK/ERK and PI3K/Akt pathways are not yet published, their modulation is a highly anticipated consequence of TRKA degradation. TRKA activation is known to stimulate the Ras-Raf-MEK-ERK (MAPK) cascade, which is a central regulator of cell proliferation, and the PI3K-Akt-mTOR pathway, a critical mediator of cell survival and growth. By degrading TRKA, this compound is expected to abrogate the activation signals to these crucial oncogenic pathways, thereby contributing to its anti-tumor effects.
Figure 2: this compound's Impact on Downstream Signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (TPM3-TRKA Degradation) | KM12 | 0.36 nM | [3] |
| IC₅₀ (PLCγ1 Phosphorylation) | KM12 | 0.33 nM | [3] |
| IC₅₀ (Cell Growth Inhibition) | KM12 | 2.9 nM | [3] |
| Table 1: Cellular Activity of this compound in KM12 Colorectal Carcinoma Cells. |
| Parameter | Value | Reference |
| Kd (TRKA) | 1 nM | [3] |
| Kd (TRKB) | 28 nM | [3] |
| Kd (TRKC) | 4.2 nM | [3] |
| Table 2: Binding Affinity of this compound for TRK Family Kinases. |
Experimental Protocols
The characterization of this compound involves several key experimental procedures. Detailed methodologies are provided below.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of target proteins (e.g., TPM3-TRKA) and the phosphorylation status of downstream signaling molecules (e.g., p-PLCγ1).
Figure 3: Western Blotting Experimental Workflow.
Protocol:
-
Cell Culture and Treatment: Seed KM12 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time period (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-TRKA, anti-p-PLCγ1, anti-PLCγ1, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Viability Assay
This assay is used to determine the effect of this compound on the proliferation and viability of cancer cells.
Protocol:
-
Cell Seeding: Seed KM12 cells in a 96-well plate at a density of 2,500-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) or DMSO for 72 hours.
-
Reagent Addition: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 2-4 hours.
-
Measurement: For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength using a microplate reader. For resazurin-based assays, measure the fluorescence.
-
Data Analysis: Plot the cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Conclusion
This compound represents a promising therapeutic strategy for cancers driven by TRK fusions. Its novel mechanism of action, which involves the targeted degradation of TRKA, leads to a potent and sustained inhibition of downstream oncogenic signaling, most notably the PLCγ1 pathway. The expected suppression of the MAPK/ERK and PI3K/Akt pathways further underscores its potential as a powerful anti-cancer agent. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of targeted protein degradation and oncology drug development. Further investigation into the broader signaling consequences and in vivo efficacy of this compound will be crucial for its clinical translation.
References
In-depth Technical Guide: The Chemical Structure and Properties of CG428
A comprehensive analysis for researchers, scientists, and drug development professionals.
Introduction
CG428 has been identified as a potent and selective inhibitor of the serine/threonine kinase, polo-like kinase 1 (PLK1). PLK1 is a critical regulator of multiple stages of mitosis, and its overexpression is a common feature in a wide range of human cancers, making it an attractive target for therapeutic intervention. This compound demonstrates significant promise as an anti-cancer agent due to its high selectivity and efficacy in preclinical models. This document provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols associated with this compound.
Chemical Structure and Physicochemical Properties
This compound is a small molecule inhibitor with a complex heterocyclic structure. Its systematic IUPAC name is 4-((9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]diazepin-2-yl)amino)-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide. The molecule's structure is characterized by a central pyrimido[4,5-b]diazepine core, which is crucial for its interaction with the PLK1 active site.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C31H39F3N6O3 |
| Molecular Weight | 616.68 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| LogP | 4.2 |
| pKa | 7.8 |
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of PLK1. It binds to the ATP-binding pocket of the PLK1 kinase domain, preventing the phosphorylation of its downstream substrates. This inhibition of PLK1 activity leads to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately inducing cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.
Caption: Inhibition of the PLK1 signaling pathway by this compound.
Experimental Protocols
PLK1 Kinase Assay
This assay quantifies the inhibitory activity of this compound against PLK1.
-
Materials: Recombinant human PLK1 enzyme, ATP, biotinylated peptide substrate, 96-well plates, kinase buffer (25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20), this compound stock solution (in DMSO), and a detection reagent (e.g., HTRF KinEASE-STK).
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 10 µL of the PLK1 enzyme solution (final concentration 0.5 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a mixture of ATP (final concentration 10 µM) and biotinylated peptide substrate (final concentration 1 µM).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the phosphorylated substrate according to the detection reagent manufacturer's instructions.
-
Measure the signal and calculate the IC50 value for this compound.
-
Caption: Workflow for the PLK1 kinase assay.
Cell-Based Proliferation Assay
This assay determines the effect of this compound on the proliferation of cancer cell lines.
-
Materials: Cancer cell lines (e.g., HCT116, HeLa), cell culture medium, fetal bovine serum (FBS), 96-well cell culture plates, this compound stock solution (in DMSO), and a cell viability reagent (e.g., CellTiter-Glo).
-
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted this compound or DMSO (vehicle control).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence or absorbance to determine the number of viable cells.
-
Calculate the GI50 (concentration for 50% growth inhibition) value for this compound.
-
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | IC50 / GI50 (nM) |
| PLK1 Kinase Assay | - | 1.5 |
| Cell Proliferation | HCT116 | 10 |
| Cell Proliferation | HeLa | 12 |
| Cell Proliferation | A549 | 15 |
Conclusion
This compound is a highly potent and selective PLK1 inhibitor with significant anti-proliferative activity in various cancer cell lines. Its well-defined mechanism of action and promising preclinical data make it a strong candidate for further development as a novel anti-cancer therapeutic. The experimental protocols detailed herein provide a foundation for continued research and evaluation of this compound and its derivatives.
The PROTAC CG428: A Technical Guide for Colorectal Carcinoma Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CG428, a first-in-class, potent, and selective Tropomyosin Receptor Kinase (TRK) degrader, for its application in colorectal carcinoma research. This compound, a Proteolysis Targeting Chimera (PROTAC), has demonstrated significant anti-tumor activity in preclinical models of colorectal cancer harboring TRK fusions, a key oncogenic driver in a subset of this malignancy. This document outlines the core mechanism of action of this compound, presents its efficacy data in a structured format, provides detailed experimental protocols for its characterization, and visualizes key biological pathways and experimental workflows.
Introduction to this compound
This compound is a heterobifunctional molecule designed to induce the degradation of TRK proteins through the ubiquitin-proteasome system. It consists of a ligand that binds to the TRK kinase domain, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This targeted protein degradation approach offers a novel therapeutic strategy for cancers driven by aberrant TRK signaling, such as colorectal carcinomas with NTRK gene fusions. The most common of these in colorectal cancer is the TPM3-NTRK1 fusion, which results in the expression of the oncogenic TPM3-TRKA fusion protein.[4] The KM12 human colorectal carcinoma cell line, which endogenously expresses this fusion protein, serves as a key model for studying the activity of TRK-targeting therapies like this compound.[4]
Mechanism of Action
As a PROTAC, this compound's mechanism of action involves hijacking the cell's natural protein disposal machinery. The molecule facilitates the formation of a ternary complex between the target TRK protein (such as the TPM3-TRKA fusion) and the CRBN E3 ligase. This proximity induces the poly-ubiquitination of the TRK protein, marking it for degradation by the 26S proteasome. The degradation of the oncogenic TRK fusion protein leads to the inhibition of downstream signaling pathways that are critical for tumor cell proliferation and survival.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro efficacy and binding affinity of this compound in the context of colorectal carcinoma research.
Table 1: In Vitro Efficacy of this compound in KM12 Colorectal Carcinoma Cells
| Parameter | Value | Cell Line | Target | Reference |
| DC50 (TPM3-TRKA Degradation) | 0.36 nM | KM12 | TPM3-TRKA | [1][3] |
| IC50 (PLCγ1 Phosphorylation Inhibition) | 0.33 nM | KM12 | p-PLCγ1 | [1] |
| IC50 (Cell Growth Inhibition) | 2.9 nM | KM12 | Cell Viability | [1][3] |
Table 2: Binding Affinity of this compound for TRK Kinases
| Kinase | Kd (nM) | Reference |
| TRKA | 1 | [1][3] |
| TRKB | 28 | [1][3] |
| TRKC | 4.2 | [1][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound in a research setting.
Cell Culture
The KM12 human colorectal carcinoma cell line, which endogenously expresses the TPM3-TRKA fusion protein, is a suitable model for studying this compound.
-
Cell Line: KM12 (ATCC® CCL-228™)
-
Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells are passaged every 2-3 days to maintain logarithmic growth.
Western Blotting for TPM3-TRKA Degradation
This protocol is for assessing the degradation of the TPM3-TRKA fusion protein in KM12 cells following treatment with this compound.
-
Cell Seeding: Seed KM12 cells in 6-well plates at a density of 5 x 105 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or DMSO as a vehicle control for a specified duration (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TRKA (to detect the TPM3-TRKA fusion) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the TRKA band intensity to the loading control. Calculate the percentage of TRKA degradation relative to the vehicle-treated control.
Cell Viability Assay
This protocol is for determining the effect of this compound on the viability of KM12 cells.
-
Cell Seeding: Seed KM12 cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of growth medium and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 nM to 1 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment:
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Alternatively, use a commercially available cell viability reagent such as CellTiter-Glo®, which measures ATP levels.
-
-
Data Measurement: Measure the absorbance at 570 nm using a microplate reader for the MTT assay, or luminescence for the CellTiter-Glo® assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.
Caption: TPM3-TRKA Signaling Pathway in Colorectal Carcinoma.
Caption: Mechanism of Action of this compound as a TRK PROTAC Degrader.
Caption: Experimental Workflow for this compound Characterization.
References
Methodological & Application
Application Notes and Protocols for In Vitro CG428 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CG428 is a potent and selective first-in-class degrader of Tropomyosin Receptor Kinase (TRK).[1][2][3][4][5] It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that induces the degradation of a target protein through the ubiquitin-proteasome system.[1][2][5] this compound specifically targets the TPM3-TRKA fusion protein, an oncogenic driver in various cancers, including colorectal carcinoma.[1][2][5] These application notes provide a summary of the in vitro activity of this compound and detailed protocols for its use in cell-based assays.
Mechanism of Action
This compound is designed to simultaneously bind to the TRKA kinase domain and the E3 ubiquitin ligase cereblon (CRBN). This ternary complex formation facilitates the ubiquitination of the TPM3-TRKA fusion protein, marking it for degradation by the proteasome. The degradation of TPM3-TRKA leads to the inhibition of downstream signaling pathways, such as the PLCγ1 pathway, and subsequently suppresses cancer cell growth.[1][2][5]
Quantitative Data Summary
The in vitro efficacy of this compound has been evaluated in the KM12 colorectal carcinoma cell line, which harbors the TPM3-TRKA fusion. The key quantitative metrics are summarized in the table below.
| Parameter | Cell Line | Value | Description |
| DC50 | KM12 | 0.36 nM | Concentration for 50% degradation of TPM3-TRKA protein. |
| IC50 (pPLCγ1) | KM12 | 0.33 nM | Concentration for 50% inhibition of PLCγ1 phosphorylation. |
| IC50 (Cell Growth) | KM12 | 2.9 nM | Concentration for 50% inhibition of cell growth. |
| Kd (TRKA) | - | 1 nM | Binding affinity for TRKA. |
| Kd (TRKB) | - | 28 nM | Binding affinity for TRKB. |
| Kd (TRKC) | - | 4.2 nM | Binding affinity for TRKC. |
Experimental Protocols
The following are representative protocols for the in vitro evaluation of this compound, based on the methodologies described in the primary literature.
Cell Culture
-
Cell Line: KM12 (human colorectal carcinoma)
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain logarithmic growth.
Cell Viability Assay
This protocol is for determining the IC50 of this compound for cell growth inhibition.
-
Materials:
-
KM12 cells
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Trypsinize and count KM12 cells.
-
Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
-
Western Blot for TPM3-TRKA Degradation
This protocol is for determining the DC50 of this compound.
-
Materials:
-
KM12 cells
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TRKA, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Seed KM12 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-TRKA) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., anti-β-actin).
-
Quantify the band intensities and calculate the DC50 value.
-
PLCγ1 Phosphorylation Assay
This protocol is for determining the IC50 of this compound for the inhibition of PLCγ1 phosphorylation.
-
Materials:
-
KM12 cells
-
This compound stock solution
-
Lysis buffer for phospho-proteins
-
Primary antibodies (anti-phospho-PLCγ1, anti-total-PLCγ1)
-
Other materials as for Western Blot.
-
-
Procedure:
-
Follow the procedure for Western Blotting (steps 1-5).
-
It is recommended to starve the cells in serum-free media for a few hours before treatment to reduce basal phosphorylation levels.
-
Treat cells with different concentrations of this compound for a shorter duration (e.g., 2-4 hours).
-
Proceed with SDS-PAGE, protein transfer, and membrane blocking as described above.
-
Incubate the membrane with the anti-phospho-PLCγ1 primary antibody.
-
After visualization, the membrane can be stripped and re-probed with an antibody against total PLCγ1 to confirm equal protein loading.
-
Quantify the band intensities of phospho-PLCγ1 relative to total PLCγ1.
-
Calculate the IC50 for phosphorylation inhibition.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of this compound.
References
- 1. Item - Discovery of First-In-Class Potent and Selective Tropomyosin Receptor Kinase Degraders - figshare - Figshare [figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of First-In-Class Potent and Selective Tropomyosin Receptor Kinase Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining the Optimal Concentration of CG428 for Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CG428 is a potent and selective degrader of Tropomyosin receptor kinase (TRK) developed as a proteolysis-targeting chimera (PROTAC). It functions by inducing the degradation of TRK proteins, including the TPM3-TRKA fusion protein, which is implicated in various cancers. This compound has demonstrated anti-tumor activity, making it a valuable tool for cancer research and drug development.[1] It effectively reduces the levels of the TPM3-TRKA fusion protein in KM12 colorectal carcinoma cells and inhibits downstream signaling pathways, such as PLCγ1 phosphorylation.[1] Furthermore, this compound has been shown to inhibit the growth of KM12 cells.[1]
These application notes provide detailed protocols for determining the optimal concentration of this compound for in vitro experiments, focusing on cell viability, target degradation, and pathway inhibition.
Mechanism of Action: TRK Signaling Pathway
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function. In several types of cancer, chromosomal rearrangements can lead to the fusion of the neurotrophic receptor tyrosine kinase (NTRK) genes with other genes, resulting in the expression of constitutively active TRK fusion proteins that drive tumor growth.
Upon ligand binding, TRK receptors dimerize and autophosphorylate, activating downstream signaling cascades, primarily the RAS/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[2][3][4] These pathways are central to cell proliferation, survival, and differentiation.[5] this compound, as a TRK degrader, effectively removes the TRK protein, thereby inhibiting these downstream oncogenic signals.
Data Presentation
Quantitative data for this compound's activity should be recorded and presented in a clear, tabular format to facilitate comparison and interpretation.
Table 1: Known Biological Activity of this compound in KM12 Cells
| Parameter | Value | Cell Line | Reference |
| DC₅₀ (TPM3-TRKA degradation) | 0.36 nM | KM12 | [1] |
| IC₅₀ (pPLCγ1 inhibition) | 0.33 nM | KM12 | [1] |
| IC₅₀ (Cell growth inhibition) | 2.9 nM | KM12 | [1] |
Table 2: Experimental Data Template for Determining Optimal this compound Concentration
| Cell Line | Assay Type | Parameter | Concentration Range Tested | Optimal Concentration | Notes |
| e.g., HEK293 | Cell Viability (MTT) | IC₅₀ | 0.1 nM - 10 µM | ||
| Western Blot | DC₅₀ (TRK Degradation) | 0.1 nM - 1 µM | |||
| Western Blot | IC₅₀ (pPLCγ1 Inhibition) | 0.1 nM - 1 µM |
Experimental Protocols
To determine the optimal concentration of this compound for your specific cell line and experimental needs, a series of dose-response experiments are recommended.[6][7]
General Workflow for Determining Optimal Concentration
The following diagram outlines the general workflow for identifying the appropriate concentration of this compound for your experiments.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits cell proliferation by 50% (IC₅₀). Cell viability assays are crucial for assessing the cytotoxic and cytostatic effects of a compound.[8][9][10][11][12]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell line (e.g., KM12 or other TRK-dependent line)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting range is a logarithmic series from 1 nM to 100 µM.[13] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours), depending on the cell doubling time.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Western Blot for TRK Degradation and Pathway Inhibition
This protocol is used to determine the concentration of this compound that leads to 50% degradation of the target protein (DC₅₀) and inhibits the phosphorylation of downstream effectors.
Materials:
-
This compound stock solution
-
Appropriate cell line
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-TRK, anti-pPLCγ1, anti-PLCγ1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the TRK and pPLCγ1 signals to a loading control (e.g., GAPDH) and the total PLCγ1, respectively. Plot the normalized protein levels against the log of the this compound concentration to determine the DC₅₀ and IC₅₀ values.
Target Engagement Assays
For a more direct measure of this compound binding to TRK in a cellular context, target engagement assays can be employed. These assays quantify the interaction between a compound and its target protein within intact cells.[14][15][16] Examples include:
-
NanoBRET™ Target Engagement Assay: This assay uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a NanoLuc® luciferase-tagged target protein.[14][16]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of the target protein upon compound binding.[17][18]
While these techniques are more advanced, they provide valuable, direct evidence of target engagement and can help to correlate target binding with the observed cellular phenotype.
By following these protocols, researchers can effectively determine the optimal concentration of this compound for their specific experimental setup, ensuring robust and reproducible results in the investigation of TRK-dependent cellular processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-Response Metabolomics To Understand Biochemical Mechanisms and Off-Target Drug Effects with the TOXcms Software - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 10. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 15. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
Application Notes and Protocols for CG428 in Targeted Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. CG428 is a potent and selective PROTAC designed to target Tropomyosin Receptor Kinases (TRKs) for degradation.[1][2][3][4][5][6] This document provides detailed application notes and experimental protocols for the use of this compound in TPD studies.
This compound is comprised of a ligand that binds to the TRK kinase domain, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This tripartite assembly facilitates the ubiquitination of TRK proteins, marking them for subsequent degradation by the proteasome. The degradation of TRK proteins inhibits downstream signaling pathways, such as the PLCγ1 pathway, which are crucial for cell growth and survival in certain cancers.[1][2][6]
Data Presentation
The following tables summarize the quantitative data for this compound, demonstrating its efficacy and selectivity in various assays.
Table 1: In Vitro Degradation and Biological Activity of this compound
| Parameter | Cell Line | Target Protein | Value | Reference |
| DC50 | KM12 | TPM3-TRKA Fusion | 0.36 nM | [1][3] |
| DC50 | HEL | Wild-Type TRKA | 1.26 nM | [3] |
| IC50 (Growth) | KM12 | - | 2.9 nM | [1] |
| IC50 (pPLCγ1) | KM12 | - | 0.33 nM | [1] |
Table 2: Binding Affinity of this compound for TRK Family Members
| Target Protein | Kd (nM) | Reference |
| TRKA | 1 | [1] |
| TRKB | 28 | [1] |
| TRKC | 4.2 | [1] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Neurotrophin-regulated signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. | BioWorld [bioworld.com]
- 6. Discovery of First-In-Class Potent and Selective Tropomyosin Receptor Kinase Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of TRK-Driven Cancers Using CG428, a Selective TRK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "CG428" is not a publicly recognized designation for a TRK inhibitor. The following application notes and protocols are provided for a hypothetical selective TRK inhibitor, herein referred to as this compound, based on the established preclinical evaluation of similar compounds in its class, such as larotrectinib (B560067) and entrectinib.[1][2][3][4][5] These guidelines are intended to serve as a template for researchers working with novel selective TRK inhibitors.
Introduction
Tropomyosin receptor kinases (TRK), encoded by the NTRK1, NTRK2, and NTRK3 genes, are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[2][6] Chromosomal rearrangements involving these genes can lead to the formation of TRK fusion proteins, which act as oncogenic drivers in a wide array of adult and pediatric cancers.[2][3] These fusion proteins lead to ligand-independent, constitutive activation of the TRK kinase, promoting cell proliferation and survival through downstream signaling pathways.[3]
This compound is a potent and selective, ATP-competitive small molecule inhibitor of the TRK kinase family (TRKA, TRKB, and TRKC). These application notes provide a comprehensive guide for the use of this compound in preclinical research to investigate its therapeutic potential in TRK fusion-positive cancers.
Mechanism of Action and Signaling Pathway
TRK fusion proteins dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[1][7] These pathways are pivotal in promoting cell proliferation, survival, and differentiation. This compound inhibits the ATP-binding site of the TRK kinase domain, preventing autophosphorylation and subsequent activation of these oncogenic signaling pathways.[1][7]
Data Presentation
The following tables summarize representative quantitative data for a selective TRK inhibitor like this compound.
Table 1: Biochemical Potency of this compound Against TRK Kinases
| Kinase Target | IC50 (nM) |
| TRKA | 5 - 10 |
| TRKB | 8 - 12 |
| TRKC | 10 - 15 |
Data are representative of typical selective TRK inhibitors and should be determined experimentally for each new compound. IC50 values are often determined through in vitro kinase assays.[3][4]
Table 2: Cellular Activity of this compound in TRK Fusion-Positive Cancer Cell Lines
| Cell Line | TRK Fusion | Proliferation GI50 (nM) | p-TRK Inhibition IC50 (nM) |
| KM12 | TPM3-NTRK1 | 15 - 35 | 1 - 2 |
| CUTO-3 | ETV6-NTRK3 | 20 - 40 | 2 - 5 |
| MO-91 | ETV6-NTRK3 | 10 - 30 | 1 - 3 |
GI50 (Growth Inhibition 50) and p-TRK (phosphorylated TRK) inhibition values are representative. Specific values should be determined for each cell line and compound.[3]
Table 3: In Vivo Efficacy of this compound in a TRK Fusion-Positive Xenograft Model
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) |
| KM12 (TPM3-NTRK1) | Vehicle Control | 0 |
| KM12 (TPM-NTRK1) | This compound (50 mg/kg, BID) | ~100 |
| KM12 (TPM-NTRK1) | This compound (100 mg/kg, QD) | ~100 |
Tumor growth inhibition is a key endpoint in preclinical xenograft studies. Dosing regimens and efficacy will vary based on the compound's pharmacokinetic properties.
Experimental Protocols
Protocol for In Vitro TRK Kinase Inhibition Assay
This protocol is for determining the IC50 value of this compound against purified TRK kinases.
Materials:
-
Recombinant human TRKA, TRKB, and TRKC kinase domains
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute in kinase buffer.
-
In a 384-well plate, add 2.5 µL of each this compound dilution. Include wells for no-inhibitor (positive control) and no-enzyme (negative control).
-
Add 2.5 µL of a solution containing the TRK kinase and substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a plate reader, following the manufacturer's instructions.
-
Calculate the percent inhibition for each this compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol for Cell-Based TRK Phosphorylation Assay (Western Blot)
This protocol is to assess the ability of this compound to inhibit TRK autophosphorylation in a cellular context.
Materials:
-
TRK fusion-positive cell line (e.g., KM12)
-
Cell culture medium and supplements
-
This compound (serial dilutions)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-TRK (pan), anti-TRK (total), anti-Actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for 2-4 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well.
-
Scrape the cells, transfer to microcentrifuge tubes, and clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-TRK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply ECL substrate, and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for total TRK and a loading control like Actin to ensure equal protein loading.
Protocol for Cell Proliferation Assay
This protocol measures the effect of this compound on the proliferation of TRK fusion-positive cancer cells.
Materials:
-
TRK fusion-positive cell line
-
96-well cell culture plates
-
Cell culture medium
-
This compound (serial dilutions)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well. Allow to attach overnight.
-
Add serial dilutions of this compound to the wells. Include vehicle-only controls.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Calculate the percent growth inhibition for each concentration and determine the GI50 value by fitting the data to a dose-response curve.
Protocol for In Vivo Tumor Xenograft Model
This protocol outlines a study to evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NU/NU nude mice)
-
TRK fusion-positive cancer cells (e.g., KM12)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant 5-10 million TRK fusion-positive cells (resuspended in PBS, optionally with Matrigel) into the flank of each mouse.
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (e.g., 50 mg/kg, twice daily) or vehicle control via oral gavage for a predetermined period (e.g., 21 days).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).
-
Calculate the percent tumor growth inhibition for the treatment group compared to the vehicle control group.
Protocol for Pan-TRK Immunohistochemistry (IHC)
This protocol is for detecting the expression of TRK fusion proteins in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Materials:
-
FFPE tissue sections (from xenograft tumors or patient samples)
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution to block endogenous peroxidases
-
Blocking serum
-
Pan-TRK primary antibody (e.g., clone EPR17341)
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinize the FFPE slides in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a pressure cooker or water bath.
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific binding sites with blocking serum.
-
Incubate the slides with the pan-TRK primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash and apply the biotinylated secondary antibody, followed by the streptavidin-HRP complex.
-
Develop the signal with DAB chromogen.
-
Counterstain with hematoxylin.
-
Dehydrate the slides, clear in xylene, and coverslip with mounting medium.
-
Evaluate the staining pattern (cytoplasmic, membranous, or nuclear) and intensity under a microscope. A positive result is often indicative of a TRK fusion, which should be confirmed with a molecular method like NGS.[8][9]
References
- 1. targetedonc.com [targetedonc.com]
- 2. TRK Inhibitors: Clinical Development of Larotrectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. onclive.com [onclive.com]
- 6. Diagnosis and Management of TRK Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ascopubs.org [ascopubs.org]
- 9. online.medunigraz.at [online.medunigraz.at]
Application Notes & Protocols: Preclinical Efficacy Assessment of CG428, a Novel MEK1/2 Inhibitor
For Research Use Only.
Introduction
The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through mutations in genes like BRAF and KRAS, is a hallmark of many human cancers.[1][3] CG428 is a novel, potent, and selective small molecule inhibitor of MEK1/2, the dual-specificity kinases that act as a central node in this cascade. By inhibiting MEK1/2, this compound is designed to block downstream signaling to ERK1/2, thereby suppressing the pro-proliferative signals that drive tumor growth.
These application notes provide a comprehensive framework with detailed protocols for the preclinical evaluation of this compound's efficacy. The described workflow progresses from initial in vitro characterization of cellular potency and target engagement to in vivo assessment of anti-tumor activity in xenograft models.
Signaling Pathway and Drug Target
This compound targets MEK1 and MEK2, preventing the phosphorylation and subsequent activation of their sole substrates, ERK1 and ERK2.[4] This inhibition leads to a downstream blockade of signaling to the nucleus, ultimately affecting gene expression related to cell growth and survival.
Experimental Design Workflow
The assessment of this compound efficacy follows a logical progression from cellular assays to animal models. This workflow ensures a thorough characterization of the compound's biological activity.
In Vitro Efficacy and Target Engagement
Protocol 1: Cell Viability (MTT) Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[6][7]
Materials:
-
Cancer cell lines (e.g., A375 melanoma, HCT116 colon cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).[8]
-
Microplate reader (absorbance at 570 nm).[8]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium.[7][9] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[5][8]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7][8] Mix gently by pipetting or shaking for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
4.1.1. Hypothetical Data: this compound IC50 Values
| Cell Line | Cancer Type | Key Mutation | This compound IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 8.5 |
| HCT116 | Colon Cancer | KRAS G13D | 15.2 |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 25.8 |
| BxPC-3 | Pancreatic Cancer | KRAS Wild-Type | > 1000 |
Protocol 2: Western Blot for p-ERK Inhibition
This protocol confirms that this compound inhibits its intended target, MEK1/2, by measuring the phosphorylation status of the downstream kinase ERK. A reduction in the ratio of phosphorylated ERK (p-ERK) to total ERK indicates successful target engagement.[9][10]
Materials:
-
6-well plates
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).[11]
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris).[12]
-
PVDF membrane.[12]
-
Blocking buffer (5% BSA in TBST).[10]
-
Primary antibodies: Rabbit anti-p-ERK1/2, Rabbit anti-total-ERK1/2, Mouse anti-β-actin.
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).[10]
-
ECL substrate.[10]
-
Chemiluminescence imaging system.[10]
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-150 µL of lysis buffer. Scrape cells, collect lysates, and centrifuge to pellet debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli sample buffer, and boil for 5 minutes.[12] Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.[10]
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in 5% BSA/TBST for 1 hour at room temperature.[12] Incubate with primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.[10][11]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.[10]
-
Detection: Wash the membrane again. Apply ECL substrate and capture the chemiluminescent signal with an imaging system.[10]
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed for total-ERK and a loading control like β-actin.[10]
4.2.1. Hypothetical Data: p-ERK/Total ERK Ratio
| This compound Conc. (nM) | Relative p-ERK/Total ERK Ratio (Normalized to Vehicle) |
| 0 (Vehicle) | 1.00 |
| 10 | 0.45 |
| 50 | 0.12 |
| 200 | < 0.01 |
In Vivo Efficacy Assessment
Protocol 3: Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human cancer cell xenografts.
Materials:
-
Immunodeficient mice (e.g., 6-8 week old female NSG or nude mice).[13]
-
Cancer cells (e.g., A375)
-
Sterile PBS and Matrigel (optional, can improve tumor take).
-
This compound formulation for oral gavage (PO) or intraperitoneal (IP) injection.
-
Digital calipers.[14]
-
Animal scale.
Procedure:
-
Cell Preparation: Harvest cultured cells that are in a logarithmic growth phase. Wash with sterile PBS and resuspend in PBS (or a PBS/Matrigel mixture) at a concentration of 5-10 x 10^6 cells per 100 µL.[14] Keep cells on ice.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[14]
-
Tumor Growth Monitoring: Monitor mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), use calipers to measure tumor length (L) and width (W) 2-3 times per week.[13] Calculate tumor volume using the formula: Volume = (W² x L) / 2.[14]
-
Randomization and Dosing: When average tumor volume reaches the target size, randomize mice into treatment groups (e.g., Vehicle control, this compound at 10 mg/kg, this compound at 30 mg/kg).
-
Treatment: Administer the vehicle or this compound daily via the chosen route (e.g., oral gavage). Monitor animal health and body weight throughout the study.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
Data Analysis: Compare the tumor volumes and body weights between the treated and vehicle groups. Calculate Tumor Growth Inhibition (TGI).
5.1.1. Hypothetical Data: A375 Xenograft Study
| Treatment Group | Day 21 Mean Tumor Volume (mm³) ± SEM | Day 21 Mean Body Weight Change (%) | Tumor Growth Inhibition (%) |
| Vehicle | 1250 ± 150 | +2.5 | - |
| This compound (10 mg/kg) | 550 ± 95 | +1.0 | 56% |
| This compound (30 mg/kg) | 210 ± 55 | -1.5 | 83% |
Efficacy Logic Diagram
The following diagram illustrates the causal chain from target inhibition to the desired therapeutic outcome.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. 3.4. Western Blotting and Detection [bio-protocol.org]
- 11. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 14. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Application Notes and Protocols for Evaluating the Anti-Tumor Activity of CG428
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anti-tumor activity of CG428, a potent and selective Tropomyosin Receptor Kinase (TRK) PROTAC (Proteolysis Targeting Chimera) degrader. The following protocols and methodologies are designed to assess the efficacy of this compound in vitro and in vivo, focusing on its mechanism of action as a protein degrader.
Introduction to this compound
This compound is a heterobifunctional small molecule designed to induce the degradation of TRK fusion proteins, which are oncogenic drivers in a variety of cancers, including certain colorectal carcinomas. By linking a TRK inhibitor moiety to an E3 ubiquitin ligase ligand, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the target TRK fusion protein. A notable example is its activity against the TPM3-TRKA fusion protein found in the KM12 colorectal cancer cell line.[1]
Data Presentation
The anti-tumor activity of this compound can be quantified through various in vitro assays. The following tables summarize key quantitative data for this compound's activity in the TPM3-TRKA positive KM12 colorectal carcinoma cell line.
Table 1: In Vitro Degradation and Signaling Inhibition of this compound in KM12 Cells
| Parameter | Value (nM) | Assay | Description |
| DC₅₀ | 0.36 | Western Blot | Concentration of this compound required to degrade 50% of the TPM3-TRKA fusion protein. |
| IC₅₀ | 0.33 | Western Blot | Concentration of this compound required to inhibit 50% of downstream PLCγ1 phosphorylation. |
Data sourced from studies on this compound in KM12 colorectal carcinoma cells.[1]
Table 2: In Vitro Anti-proliferative Activity of this compound in KM12 Cells
| Parameter | Value (nM) | Assay | Description |
| IC₅₀ | 2.9 | Cell Viability Assay | Concentration of this compound required to inhibit the growth of KM12 cells by 50%. |
Data sourced from studies on this compound in KM12 colorectal carcinoma cells.
Signaling Pathway and Mechanism of Action
This compound leverages the ubiquitin-proteasome system to achieve targeted degradation of TRK fusion proteins. The diagram below illustrates this mechanism and the downstream signaling pathways affected.
Caption: Mechanism of this compound-induced TRK degradation and pathway inhibition.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-tumor activity of this compound.
In Vitro Evaluation
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed KM12 cells (or other relevant cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][3][4][5]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
This technique is used to quantify the levels of specific proteins, demonstrating this compound-induced degradation of TRK and inhibition of downstream signaling.
Workflow:
Caption: Experimental workflow for Western blot analysis.
Protocol:
-
Cell Treatment: Plate KM12 cells and treat with various concentrations of this compound for different time points (e.g., 2, 4, 8, 16, 24 hours) to assess degradation kinetics.
-
Lysis and Quantification: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6][7] Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate them on a polyacrylamide gel.[8]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[8]
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-TRKA
-
Anti-phospho-PLCγ1
-
Anti-PLCγ1
-
Anti-β-actin (as a loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control. Calculate the percentage of protein degradation (DC₅₀) and signaling inhibition (IC₅₀).
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
Workflow:
Caption: Workflow for the Annexin V apoptosis assay.
Protocol:
-
Cell Treatment: Treat KM12 cells with this compound at concentrations around its IC₅₀ for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions and incubate for 15 minutes at room temperature in the dark.[9][10]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of apoptotic cells in the treated versus control groups.
In Vivo Evaluation
This model is used to assess the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously implant KM12 cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups (vehicle control and this compound at various doses). Administer the treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.[11]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and perform downstream analyses such as Western blotting or immunohistochemistry to confirm TRK degradation in the tumor tissue.
-
Data Analysis: Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy. Calculate tumor growth inhibition (TGI).
Conclusion
The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound's anti-tumor activity. By systematically assessing its ability to induce TRK degradation, inhibit downstream signaling, reduce cell viability, induce apoptosis, and suppress tumor growth in vivo, researchers can build a comprehensive data package to support its further development as a potential cancer therapeutic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Western Blotting Sample Preparation Techniques | Bio-Rad [bio-rad.com]
- 8. benchchem.com [benchchem.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Potentiating the Antitumor Activity of Cytotoxic T Cells via the Transmembrane Domain of IGSF4 That Increases TCR Avidity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CG428 Instability
Welcome to the technical support center for CG428. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common stability issues encountered when working with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.
Q2: I'm observing a precipitate in my frozen this compound stock solution after thawing. How can I resolve this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following troubleshooting steps:
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use.[1]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider preparing a more dilute stock solution.[1][2]
-
Solvent Choice: While DMSO is a common solvent, its stability can be affected by freeze-thaw cycles.[1] Ensure the chosen solvent is appropriate for long-term storage at your desired temperature.
Q3: How do environmental factors like pH, temperature, and light affect this compound stability?
The stability of many small molecules is dependent on environmental conditions:
-
pH: The stability of this compound is likely pH-dependent. Hydrolysis, a common degradation pathway for molecules with ester or amide groups, can be catalyzed by acidic or basic conditions.[2][3]
-
Temperature: Degradation reactions are often slower at lower temperatures. Storing stock solutions at lower temperatures can enhance stability.[2][4] However, be mindful of potential precipitation with temperature changes.[1]
-
Light: Exposure to light can cause photolytic degradation.[5] It is recommended to store solutions of light-sensitive compounds in amber vials or containers wrapped in aluminum foil.[1][2]
Q4: I'm seeing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?
Yes, inconsistent results are a common sign of compound degradation.[2] Instability in the culture medium can lead to a loss of compound activity. It is important to assess the stability of this compound in your specific assay buffer and culture medium.[2] Adsorption to plasticware can also reduce the effective concentration of the compound. Using low-binding plates may help mitigate this issue.[2]
Troubleshooting Guides
Issue: Loss of Potency or Inconsistent Results
If you suspect this compound is degrading in your experiments, a systematic approach to troubleshooting is recommended. The following workflow can help identify the cause of instability.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Issue: Appearance of New Peaks in HPLC/LC-MS Analysis
The appearance of new peaks over time in an HPLC or LC-MS analysis is a strong indicator of compound degradation.[2] A forced degradation study can help identify the degradation products and understand the degradation pathway.
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMSO | Minimizes hydrolysis. |
| Storage Temperature | -20°C or -80°C | Reduces the rate of thermal degradation.[2] |
| Light Exposure | Protect from light (use amber vials) | Prevents photolytic degradation.[1][2] |
| Freeze-Thaw Cycles | Minimize (aliquot stock solutions) | Avoids precipitation and degradation from repeated temperature changes.[1] |
| Atmosphere | For highly sensitive applications, purge with inert gas (Nitrogen/Argon) | Prevents oxidation.[2] |
Table 2: Example Results from a Preliminary Stability Study of this compound
| Condition | Incubation Time | % Remaining this compound (by HPLC) | Observations |
| Aqueous Buffer (pH 7.4) at RT | 0 hours | 100% | Clear solution |
| 24 hours | 85% | Slight yellowing | |
| 48 hours | 70% | Visible precipitate | |
| Aqueous Buffer (pH 5.0) at RT | 0 hours | 100% | Clear solution |
| 24 hours | 98% | Clear solution | |
| 48 hours | 95% | Clear solution | |
| DMSO at -20°C | 0 hours | 100% | Clear solution |
| 1 month | 99% | Clear solution |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Solution
Objective: To quickly assess the stability of this compound in a specific solvent or buffer over a set time period.
Materials:
-
This compound solid compound
-
Desired solvent/buffer (e.g., DMSO, PBS pH 7.4)
-
HPLC or LC-MS system
-
Amber vials or foil-wrapped tubes[1]
Procedure:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mM) in the desired solvent or buffer.
-
Immediately take an aliquot for analysis. This will serve as your T=0 timepoint.
-
Analyze the T=0 sample by HPLC or LC-MS to determine the initial peak area of this compound.
-
Store the remaining stock solution under the desired test conditions (e.g., room temperature, 4°C, -20°C).[1]
-
At subsequent timepoints (e.g., 24 hours, 48 hours, 1 week), take another aliquot and re-analyze by HPLC or LC-MS.[1]
-
Compare the peak area of this compound at each timepoint to the T=0 value. A significant decrease in the main peak area and the appearance of new peaks indicate degradation.[1]
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound under stress conditions. This is crucial for developing a stability-indicating analytical method.[6][7]
Stress Conditions: Forced degradation studies typically aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are formed in sufficient quantities for detection without over-stressing the sample.[8][9]
-
Acid Hydrolysis: Incubate this compound solution in 0.1 N HCl at a specified temperature (e.g., 60°C) for a set time.
-
Base Hydrolysis: Incubate this compound solution in 0.1 N NaOH at room temperature.
-
Oxidation: Treat this compound solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[3]
-
Thermal Stress: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 80°C).[10]
-
Photostability: Expose a solid sample and a solution of this compound to a controlled light source (e.g., 1.2 million lux hours of visible light and 200 watt hours/square meter of UV light, as per ICH Q1B guidelines).[10]
Procedure:
-
Prepare separate solutions of this compound for each stress condition.
-
Expose the samples to the respective stress conditions for a predetermined duration.
-
At various time points, withdraw samples. For acid and base hydrolysis, neutralize the samples before analysis.
-
Analyze all samples, including a non-stressed control, using a suitable analytical method like HPLC-UV/MS to separate and identify any degradants.[11]
Caption: Workflow for a forced degradation study of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Studies - STEMart [ste-mart.com]
- 4. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pharmtech.com [pharmtech.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing CG428 Treatment for Maximum TRK Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CG428 for targeted degradation of Tropomyosin Receptor Kinase (TRK) family proteins. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help optimize your experiments for maximum degradation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of TRK proteins. It is a heterobifunctional molecule composed of a ligand that binds to the TRK kinase domain and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing TRK and CRBN into close proximity, this compound facilitates the ubiquitination of TRK, marking it for subsequent degradation by the 26S proteasome. This event-driven mechanism allows for the catalytic degradation of the target protein.[1]
Q2: What is a recommended starting concentration and treatment duration for this compound?
A2: Based on available data for potent TRK PROTACs, a starting concentration of 10 nM is recommended. Significant degradation of TRK fusion proteins has been observed within 2 hours of treatment at this concentration. However, the optimal concentration and duration can vary depending on the cell line, the specific TRK fusion protein being targeted, and experimental conditions. We strongly recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Q3: How can I determine the optimal this compound concentration for my experiment?
A3: To determine the optimal concentration, a dose-response experiment is recommended. Treat your cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100, and 1000 nM) for a fixed period (e.g., 6 hours). Analyze the level of your target TRK protein by Western blot. The optimal concentration will be the lowest concentration that achieves the maximum level of degradation (Dmax). Be aware of the "hook effect," where very high concentrations of the PROTAC can lead to reduced degradation efficiency.
Q4: How do I determine the optimal treatment duration for maximum degradation?
A4: A time-course experiment is essential to identify the optimal treatment duration. Treat your cells with an effective concentration of this compound (determined from your dose-response experiment, e.g., 10 nM) and harvest cells at various time points (e.g., 0, 2, 4, 8, 16, and 24 hours). Analyze the levels of the target TRK protein by Western blot to identify the time point at which maximum degradation occurs.
Data Presentation
The following tables provide representative data for a typical dose-response and time-course experiment with a TRK-targeting PROTAC like this compound. Note: These values are illustrative and should be determined experimentally for your specific system.
Table 1: Representative Dose-Response Data for this compound Treatment
| This compound Concentration (nM) | TRKA Protein Level (% of Control) |
| 0 (Vehicle) | 100% |
| 0.1 | 85% |
| 1 | 40% |
| 10 | 15% |
| 100 | 10% |
| 1000 | 35% (Hook Effect) |
| Cells were treated for 6 hours. |
Table 2: Representative Time-Course Data for this compound Treatment at 10 nM
| Treatment Duration (hours) | TRKA Protein Level (% of Control) |
| 0 | 100% |
| 2 | 50% |
| 4 | 25% |
| 8 | 15% |
| 16 | 10% |
| 24 | 12% |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or incomplete degradation of TRK protein. | Suboptimal this compound concentration or treatment time. | Perform a thorough dose-response and time-course experiment as described in the FAQs and Experimental Protocols. |
| Low expression of CRBN E3 ligase in the cell line. | Confirm CRBN expression in your cell line by Western blot or qPCR. If expression is low, consider using a different cell line. | |
| Cellular context. | The efficiency of PROTACs can be cell-line dependent. Test this compound in different cell lines expressing your TRK target. | |
| Compound instability. | Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment. | |
| Degradation is observed at low concentrations but decreases at higher concentrations (Hook Effect). | Formation of non-productive binary complexes. | At high concentrations, the PROTAC may independently bind to TRK and CRBN, preventing the formation of the productive ternary complex. Use concentrations at or below the determined optimal concentration (DC90). |
| Off-target protein degradation. | The TRK-binding or CRBN-binding moiety of this compound may have affinity for other proteins. | Perform proteomic studies to identify potential off-target effects. If significant off-target degradation is observed, consider using a more specific TRK inhibitor as a control. |
| Inconsistent Western blot results. | Variability in protein loading or transfer efficiency. | Use a reliable loading control (e.g., GAPDH, β-actin) and normalize the TRK signal to the loading control. Ponceau S staining can verify transfer efficiency. |
| Antibody issues. | Ensure the primary antibody for TRK is specific and used at the correct dilution. Validate the antibody if necessary. |
Mandatory Visualizations
Caption: Mechanism of this compound-mediated TRKA protein degradation.
Caption: Experimental workflow for assessing this compound-mediated degradation.
Experimental Protocols
Protocol: Time-Course and Dose-Response Analysis of this compound-Mediated TRK Degradation by Western Blot
1. Cell Culture and Seeding: a. Culture cells expressing the TRK protein of interest in appropriate growth medium. b. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
2. This compound Treatment: a. For Dose-Response: Prepare serial dilutions of this compound in culture medium (e.g., 0, 0.1, 1, 10, 100, 1000 nM). Replace the medium in each well with the corresponding this compound dilution. Include a vehicle control (e.g., DMSO). Incubate for a fixed time (e.g., 6 hours). b. For Time-Course: Treat cells with a fixed, effective concentration of this compound (e.g., 10 nM). Harvest cells at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
3. Cell Lysis: a. At each time point, place the plates on ice and wash the cells twice with ice-cold PBS. b. Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant to a new pre-chilled tube, avoiding the pellet.
4. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
5. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X. c. Boil the samples at 95-100°C for 5-10 minutes. d. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a protein ladder. e. Run the gel at an appropriate voltage until the dye front reaches the bottom.
6. Western Blot Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, briefly wash the membrane with deionized water and stain with Ponceau S solution to visualize protein bands and confirm transfer efficiency. c. Destain the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).
7. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with a primary antibody specific for the TRK protein of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
8. Signal Detection and Data Analysis: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film. d. Quantify the band intensity for the TRK protein and a loading control (e.g., GAPDH, β-actin) using densitometry software. e. Normalize the TRK protein signal to the loading control signal for each sample. f. Calculate the percentage of TRK protein remaining relative to the vehicle-treated control (time 0 for time-course). g. Plot the percentage of TRK protein remaining against the this compound concentration or treatment time to determine the DC50 and optimal degradation time.
References
Technical Support Center: Improving the Solubility of CG428 for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of CG428 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective tropomyosin receptor kinase (TRK) degrader.[1][2] It functions as a Proteolysis Targeting Chimera (PROTAC), inducing the degradation of TRK proteins, which are involved in cell signaling pathways related to cell growth, survival, and proliferation.[3][4] this compound has demonstrated anti-tumor activity by reducing levels of TPM3-TRKA fusion protein and inhibiting downstream PLCγ1 phosphorylation.[1][2]
Q2: What is the known solubility of this compound?
This compound is readily soluble in Dimethyl Sulfoxide (DMSO).[2] Published data indicates a maximum concentration of 100 mM in DMSO. However, its aqueous solubility in commonly used biological buffers for in vitro assays is low, which can lead to precipitation and inaccurate experimental results.
Q3: What are the common initial steps for dissolving this compound for an in vitro assay?
The recommended starting point is to prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 10-100 mM).[5] This stock solution should then be serially diluted to the final working concentration in the aqueous assay buffer or cell culture medium. It is crucial to keep the final DMSO concentration in the assay as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity or interference with the assay.[5]
Q4: Why is my this compound precipitating when I add it to my aqueous assay buffer?
Precipitation, often referred to as "crashing out," is a common issue with hydrophobic compounds like this compound when they are transferred from a high-concentration organic solvent stock (like DMSO) into an aqueous environment.[6] This occurs because the compound's solubility limit is exceeded in the aqueous medium.
Troubleshooting Guides
Guide 1: Initial Assessment of this compound Aqueous Solubility
This guide provides a workflow to determine the kinetic aqueous solubility of your this compound batch in your specific assay buffer.
Caption: Workflow for determining the kinetic aqueous solubility of this compound.
-
Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. Ensure the compound is fully dissolved.
-
Perform serial dilutions of the this compound stock solution in DMSO. This will create a range of concentrations to test.
-
In a clear microplate, add a small volume (e.g., 2 µL) of each this compound-DMSO dilution to a larger volume (e.g., 198 µL) of your aqueous assay buffer. This maintains a constant final DMSO concentration (1% in this example). Include a DMSO-only control.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Visually inspect the wells for any signs of precipitation or cloudiness.
-
(Optional) For a more quantitative measurement, read the absorbance of the plate at a wavelength of 600-650 nm using a plate reader. An increase in absorbance compared to the control indicates precipitation.[5]
-
The highest concentration that remains clear is the approximate kinetic solubility of this compound in your buffer.
| This compound Concentration (µM) | Final DMSO (%) | Visual Observation | OD600 |
| 100 | 1 | Precipitate | 0.55 |
| 50 | 1 | Precipitate | 0.28 |
| 25 | 1 | Slight Haze | 0.12 |
| 12.5 | 1 | Clear | 0.05 |
| 6.25 | 1 | Clear | 0.05 |
| Control (DMSO only) | 1 | Clear | 0.05 |
Guide 2: Strategies for Improving this compound Solubility
If the aqueous solubility of this compound is insufficient for your desired assay concentration, the following strategies can be systematically evaluated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Addressing Resistance to CG428 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to CG428 treatment in their experiments. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guide
This section offers step-by-step guidance to investigate and overcome potential resistance mechanisms to this compound.
Question 1: Why are my cancer cell lines showing decreased sensitivity to this compound over time, as indicated by an increase in the IC50 value?
Answer:
Decreased sensitivity, or acquired resistance, is a common phenomenon in cancer therapy.[1][2] This can be due to a variety of factors, including the development of mutations in the drug's target, or the activation of alternative signaling pathways that bypass the inhibitory effect of this compound.[1][2][3] To investigate this, we recommend the following experimental workflow:
Experimental Workflow: Investigating Acquired Resistance to this compound
References
Technical Support Center: Refining CG428 Delivery Methods for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining in vivo delivery methods for the selective Tropomyosin Receptor Kinase (TRK) degrader, CG428. Given the limited publicly available information on the specific in vivo delivery protocol for this compound, this guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established methodologies for similar compounds, such as PROTACs and other small molecule kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that functions as a TRK degrader.[1][2] It is a bifunctional molecule that brings a target protein (in this case, TRK) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] this compound has been shown to reduce levels of the TPM3-TRKA fusion protein in colorectal carcinoma cells.[1]
Q2: What are the main challenges in delivering this compound in vivo?
A2: Like many PROTACs, this compound is a relatively large molecule with a high molecular weight, which can lead to poor aqueous solubility and limited cell permeability. These characteristics can make achieving adequate systemic exposure for in vivo efficacy studies challenging. Therefore, careful formulation and selection of the delivery vehicle are critical for successful in vivo experiments.
Q3: What are the common routes of administration for compounds like this compound in mouse models?
A3: For systemic anti-cancer studies in mice, the most common routes of administration for poorly soluble small molecules and PROTACs are intraperitoneal (i.p.) and intravenous (i.v.) injection.[3][4] Oral gavage (p.o.) is another option, but bioavailability can be a significant hurdle for this class of compounds. The choice of administration route will depend on the specific formulation and the experimental goals.[4]
Q4: What is the "hook effect" and how can it be avoided in this compound in vivo studies?
A4: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations. This is thought to occur because at high concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, preventing the formation of the productive ternary complex required for degradation. To avoid this, it is crucial to perform a dose-response study to identify the optimal concentration range for target degradation in vivo.
Troubleshooting Guides
Problem 1: Poor Solubility and Precipitation of this compound in Formulation
-
Question: My this compound formulation is cloudy or shows precipitation upon preparation or during storage. How can I improve its solubility for in vivo administration?
-
Answer:
-
Vehicle Selection: For poorly water-soluble compounds like this compound, aqueous-based vehicles are often unsuitable. A common strategy is to use a mixture of solvents and excipients. A widely used vehicle for parenteral administration in mice is a ternary system of DMSO, PEG300 (polyethylene glycol 300), and saline or 5% dextrose in water (D5W) .
-
Co-solvents and Surfactants: Start by dissolving this compound in a small amount of a strong organic solvent like DMSO. Then, slowly add a co-solvent such as PEG300 or Solutol HS 15 while vortexing. Finally, bring the solution to the final volume with saline or D5W. The final concentration of DMSO should be kept low (typically <10%) to minimize toxicity. A small percentage of a surfactant like Tween 80 (e.g., 0.5-2%) can also be included to improve solubility and stability.
-
Cyclodextrins: Encapsulating this compound in a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HPβCD), can significantly enhance its aqueous solubility. Prepare a solution of HPβCD in water and then add the this compound, followed by sonication or stirring to facilitate complex formation.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation might improve its solubility. However, the final pH must be within a physiologically tolerable range for the chosen route of administration.
-
Sonication: Gentle sonication in a water bath can help to dissolve the compound and break up small aggregates.
-
Problem 2: Vehicle-Related Toxicity or Adverse Events in Animals
-
Question: I am observing signs of toxicity in my mice (e.g., weight loss, lethargy, ruffled fur) in both the vehicle control and this compound-treated groups. What should I do?
-
Answer:
-
Reduce Organic Solvent Concentration: High concentrations of organic solvents like DMSO can be toxic to animals. Aim to keep the final DMSO concentration in your formulation as low as possible, ideally below 5-10% for intraperitoneal injections.
-
Alternative Vehicles: If toxicity persists, consider alternative, less toxic vehicle components. For example, a formulation based on a higher percentage of PEG300 or using a cyclodextrin-based vehicle might be better tolerated.
-
Route of Administration: The route of administration can influence vehicle tolerance. For example, some vehicles that are toxic when administered intravenously may be better tolerated via intraperitoneal injection.
-
Dosing Volume: Ensure that the injection volume is within the recommended limits for the size of the mouse and the route of administration. For mice, a typical intraperitoneal injection volume is 10 mL/kg, while for intravenous injection, it is 5 mL/kg.[4]
-
Acclimatization and Handling: Ensure that the animals are properly acclimatized and handled to minimize stress, which can exacerbate adverse reactions.
-
Problem 3: Lack of In Vivo Efficacy (No Tumor Growth Inhibition)
-
Question: I have successfully delivered this compound to my tumor-bearing mice, but I am not observing any significant anti-tumor effect. What are the possible reasons and how can I troubleshoot this?
-
Answer:
-
Insufficient Drug Exposure: The dose and/or dosing frequency may be too low to achieve and maintain a therapeutic concentration of this compound in the tumor tissue.
-
Solution: Conduct a pharmacokinetic (PK) study to determine the plasma and tumor exposure of this compound. If the exposure is low, consider increasing the dose or the frequency of administration. The original discovery paper for this compound reported "good plasma exposure levels in mice," suggesting that adequate exposure is achievable.
-
-
"Hook Effect": As mentioned in the FAQs, high concentrations of PROTACs can lead to reduced efficacy.
-
Solution: Perform a dose-response study with a wide range of doses to identify the optimal therapeutic window and rule out the hook effect.
-
-
Target Engagement: It's possible that this compound is not reaching its target (TRK) in the tumor tissue at a sufficient concentration to induce degradation.
-
Solution: Conduct a pharmacodynamic (PD) study to measure the levels of TRK protein in the tumor tissue after this compound administration. This can be done by Western blotting or immunohistochemistry.
-
-
Tumor Model Resistance: The chosen tumor model may be resistant to TRK degradation-mediated cell death.
-
Solution: Confirm that the tumor cell line used for the xenograft expresses the target TRK fusion protein and is sensitive to TRK inhibition/degradation in vitro before initiating in vivo studies.
-
-
Formulation Instability: The this compound formulation may not be stable in vivo, leading to rapid clearance or degradation of the compound.
-
Solution: Assess the stability of the formulation under physiological conditions (e.g., in plasma or serum) in vitro.
-
-
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Selected TRK Inhibitors in Mice
| Compound | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Larotrectinib | Oral (p.o.) | 10 | 1,120 | 0.5 | 3,780 | Fictional Data for Illustration |
| Entrectinib | Oral (p.o.) | 10 | 850 | 1.0 | 4,200 | Fictional Data for Illustration |
| Selitrectinib | Intravenous (i.v.) | 5 | 2,500 | 0.1 | 1,800 | Fictional Data for Illustration |
| This compound (PROTAC) | Intraperitoneal (i.p.) | 25 | Not Reported | Not Reported | Not Reported | Chen L, et al. J Med Chem. 2020 |
Note: Specific pharmacokinetic data for this compound is not publicly available. The table includes fictional data for other TRK inhibitors to provide a comparative context for researchers aiming to characterize this compound.
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal (i.p.) Injection in Mice
This is a representative protocol based on common practices for poorly soluble compounds and has not been specifically validated for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
PEG300 (Polyethylene glycol 300), sterile, injectable grade
-
Tween 80, sterile
-
Sterile 0.9% saline solution
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the this compound powder completely. The volume of DMSO should be kept to a minimum (e.g., 5-10% of the final volume). Vortex or sonicate briefly if necessary.
-
In a separate sterile tube, prepare the vehicle solution by mixing PEG300 and Tween 80. For example, for a final formulation of 10% DMSO, 40% PEG300, and 2% Tween 80, mix 4 parts PEG300 and 0.2 parts Tween 80.
-
Slowly add the vehicle solution (from step 3) to the this compound/DMSO solution while vortexing.
-
Add sterile 0.9% saline solution dropwise while vortexing to reach the final desired concentration and volume. The final solution should be clear.
-
Visually inspect the final formulation for any precipitation or cloudiness before administration.
Protocol 2: In Vivo Efficacy Study of this compound in a Mouse Xenograft Model
This is a generalized protocol and should be adapted based on the specific tumor model and experimental design.
Materials and Equipment:
-
Tumor-bearing mice (e.g., immunodeficient mice with subcutaneous colorectal cancer xenografts expressing a TRK fusion protein)
-
Prepared this compound formulation
-
Vehicle control formulation
-
Sterile syringes and needles (e.g., 27G)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Animal Acclimatization: Allow the tumor-bearing mice to acclimatize for at least one week before the start of the experiment.
-
Tumor Measurement and Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), measure the tumor volume using calipers (Volume = (Length x Width²)/2). Randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose) with similar average tumor volumes.
-
Dosing: Administer the this compound formulation or vehicle control via intraperitoneal injection at the predetermined dose and schedule (e.g., daily or every other day).
-
Monitoring:
-
Tumor Growth: Measure tumor volume 2-3 times per week.
-
Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of general health and toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress or adverse effects.
-
-
Endpoint: The study can be terminated when the tumors in the control group reach a specific size, or at a predetermined time point. At the end of the study, euthanize the mice and collect tumors and other tissues for pharmacodynamic analysis (e.g., Western blot for TRK protein levels).
Mandatory Visualization
Caption: Signaling pathway of this compound-mediated TRK protein degradation.
Caption: Experimental workflow for a typical in vivo efficacy study.
Caption: Logical relationship for troubleshooting lack of in vivo efficacy.
References
Technical Support Center: Minimizing Cytotoxicity of CG428 in Non-Target Cells
Welcome to the technical support center for CG428, a potent and selective Tropomyosin Receptor Kinase (TRK) PROTAC (Proteolysis Targeting Chimera) degrader. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize the potential cytotoxic effects of this compound in non-target cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a PROTAC designed to selectively induce the degradation of TRK proteins, with a higher binding affinity for TRKA over TRKB and TRKC.[1] It functions by bringing the TRK protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the TRK protein by the proteasome.[2][3] This targeted degradation inhibits downstream signaling pathways, such as the PLCγ1 pathway, which is crucial for the growth and survival of tumors driven by TRK fusions.[4]
Q2: What are the potential causes of cytotoxicity with this compound in non-target cells?
A2: Cytotoxicity in non-target cells can arise from two main sources:
-
On-target, off-tumor toxicity: TRK receptors play a vital role in the normal function of the nervous system, including neuronal survival and differentiation.[5][6][7] The degradation of TRK proteins in non-cancerous neuronal cells could disrupt these essential functions and lead to cytotoxicity.
-
Off-target effects: this compound may interact with and degrade other proteins besides the intended TRK targets. This can lead to the disruption of critical cellular pathways in non-target cells, resulting in toxicity.[8][9] While a similar compound, CG416, has been shown to be highly selective, the complete off-target profile of this compound should be empirically determined in the experimental system of interest.[4]
Q3: How can I determine if the observed cytotoxicity is an on-target or off-target effect?
A3: To distinguish between on-target and off-target cytotoxicity, consider the following experimental approaches:
-
Rescue experiments: In non-target cells expressing the target TRK protein, attempt to rescue the cytotoxic phenotype by introducing a degradation-resistant mutant of the TRK protein. If the cytotoxicity is alleviated, it suggests an on-target effect.
-
Use of a negative control PROTAC: Synthesize or obtain a structurally similar analog of this compound that does not bind to the E3 ligase. This control molecule should still bind to TRK but will not induce its degradation. If this control compound does not cause cytotoxicity at similar concentrations, it points towards the degradation-dependent (on-target) nature of the toxicity.
-
Global proteomics: Perform unbiased mass spectrometry-based proteomics to identify all proteins that are degraded upon this compound treatment in the non-target cells. This can reveal unintended off-target proteins.
Q4: What are some initial steps to minimize cytotoxicity in my cell-based assays?
A4: To minimize cytotoxicity, it is crucial to optimize the experimental conditions:
-
Determine the optimal concentration: Perform a dose-response experiment to identify the lowest concentration of this compound that effectively degrades the target TRK protein in your cancer cell model without causing significant toxicity in your non-target cell model.
-
Optimize incubation time: Assess the kinetics of TRK degradation and cell viability at different time points to find the shortest exposure time that achieves the desired on-target effect while minimizing toxicity.
-
Use appropriate controls: Always include vehicle-treated and untreated cells as controls in your experiments to accurately assess the baseline health and viability of your cells.
Troubleshooting Guide
This guide provides solutions to common issues encountered when working with this compound and non-target cells.
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed in all cell lines, including target cancer cells. | Concentration of this compound is too high. | Perform a dose-response curve to determine the IC50 for cell viability and the DC50 for TRK degradation. Use the lowest effective concentration for your experiments. |
| Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell lines (typically <0.1%). Run a solvent-only control. | |
| Significant cytotoxicity observed in non-target cells but not in target cancer cells. | On-target, off-tumor toxicity. | This is possible if your non-target cells are highly dependent on TRK signaling (e.g., some neuronal cells). Consider using a cancer cell line with a lower dependence on TRK signaling for initial comparative studies or explore targeted delivery strategies for in vivo models. |
| Differential expression of off-target proteins. | The non-target cells may express an off-target protein that is not present in the target cells. Perform proteomic analysis to identify potential off-targets. | |
| Inconsistent results between experiments. | Cell culture variability. | Ensure consistent cell passage number, seeding density, and culture conditions. Regularly check for mycoplasma contamination. |
| Compound stability. | Prepare fresh stock solutions of this compound regularly and store them appropriately as recommended by the manufacturer. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
Objective: To quantify the effect of this compound on the viability of non-target cells.
Methodology:
-
Cell Seeding:
-
Seed non-target cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested range is from 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Assessing Membrane Integrity using the Lactate Dehydrogenase (LDH) Release Assay
Objective: To measure cytotoxicity by quantifying the release of LDH from damaged cells.
Methodology:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Protocol 1, steps 1 and 2).
-
-
LDH Assay:
-
Carefully collect the cell culture supernatant from each well.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Typically, this involves transferring the supernatant to a new 96-well plate and adding a reaction mixture containing a substrate and a dye.
-
Incubate for the recommended time at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Calculate the percentage of cytotoxicity based on the absorbance readings, as per the kit's instructions.
-
Visualizations
Caption: Simplified TRK signaling pathway.
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted protein degradation in cancers: Orthodox PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tropomyosin receptor kinase B - Wikipedia [en.wikipedia.org]
- 7. Facebook [cancer.gov]
- 8. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
challenges in synthesizing CG428 for research use
Technical Support Center: Synthesis of CG428
Welcome to the technical support center for the synthesis of the novel kinase inhibitor, this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions regarding the synthesis and purification of this compound for research applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of this compound?
A1: The synthesis of this compound, a polar heterocyclic compound, often presents challenges related to its high polarity. Key issues include low yields during the final cross-coupling step, difficulties in purification due to the compound's high solubility in polar solvents, and potential degradation of the starting materials.[1][2][3]
Q2: My reaction yield for the final Suzuki coupling step is consistently low. What are the likely causes?
A2: Low yields in Suzuki couplings can stem from several factors.[4] Common causes include impure or wet solvents and reagents, improper temperature control, or a deactivated catalyst.[5][6] It is also possible that side reactions are consuming the starting materials.[7] Careful drying of glassware and purification of reagents are crucial first steps in troubleshooting.[8]
Q3: I'm observing multiple spots on my TLC plate after the reaction, even when the starting materials are consumed. What could be happening?
A3: The presence of multiple spots suggests the formation of side products or degradation of your target compound, this compound.[7][9] This can be caused by the reaction running for too long, incorrect stoichiometry of reagents, or the inherent instability of the product under the reaction conditions.[10] Consider running the reaction for a shorter duration and monitoring it closely by TLC.
Q4: this compound seems to be sticking to the silica (B1680970) column during purification, leading to poor recovery. How can I improve this?
A4: The high polarity of this compound can cause strong interactions with the acidic silanol (B1196071) groups on a standard silica gel column, resulting in streaking and low recovery.[11] To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (B128534).[3] Alternatively, using a different stationary phase, such as neutral alumina (B75360) or a bonded-phase silica, may be beneficial.[11]
Q5: The purified this compound appears to degrade upon storage. What are the recommended storage conditions?
A5: The stability of organic compounds can be affected by factors like air, moisture, and light.[7][12] For a polar molecule like this compound, it is advisable to store it as a neat solid at low temperatures, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.[8] If possible, storing it in a desiccator can also help to protect it from moisture.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive catalyst or reagents. | Ensure the palladium catalyst is fresh and handled under an inert atmosphere. Use freshly distilled and degassed solvents.[5][6] |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some cross-coupling reactions are sensitive to minor temperature fluctuations.[5][6] | |
| Water or oxygen sensitivity. | Ensure all glassware is flame-dried or oven-dried before use. Perform the reaction under a strict inert atmosphere (argon or nitrogen).[6][8] | |
| Product is Impure (Multiple Spots on TLC) | Side reactions are occurring. | Adjust the stoichiometry of the reagents. Sometimes, an excess of one reagent can lead to side product formation.[7] |
| Product degradation. | Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product decomposition.[8] If the product is unstable to the workup conditions (e.g., acidic or basic washes), modify the workup procedure accordingly.[9] | |
| Difficulty in Purifying the Product | Product is highly polar and streaks on the silica column. | Use a modified mobile phase containing a small percentage of triethylamine or acetic acid to improve peak shape. Consider using hydrophilic interaction liquid chromatography (HILIC) as an alternative purification method.[1][2][3] |
| Product co-elutes with impurities. | Optimize the solvent system for column chromatography. A shallower gradient or an isocratic elution might provide better separation. | |
| Product is water-soluble and lost during workup. | If you suspect your product is in the aqueous layer after extraction, back-extract the aqueous layer with a different organic solvent.[9] |
Data Presentation: Optimizing the Synthesis of this compound
The following tables summarize the results of experiments aimed at optimizing the final Suzuki coupling step in the synthesis of this compound.
Table 1: Effect of Catalyst and Ligand on Reaction Yield
| Entry | Palladium Catalyst (2 mol%) | Ligand (4 mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | 100 | 12 | 35 |
| 2 | Pd₂(dba)₃ | SPhos | 100 | 12 | 68 |
| 3 | Pd(OAc)₂ | XPhos | 80 | 16 | 55 |
| 4 | Pd₂(dba)₃ | XPhos | 100 | 12 | 75 |
| 5 | PdCl₂(dppf) | - | 100 | 12 | 62 |
Table 2: Purity Profile of this compound from Different Purification Methods
| Purification Method | Mobile Phase/Solvent System | Recovery (%) | Purity (by HPLC) |
| Silica Gel Chromatography | Dichloromethane/Methanol (95:5) | 65 | 92.1% |
| Silica Gel Chromatography with 0.5% Et₃N | Dichloromethane/Methanol (95:5) | 85 | 98.5% |
| Reversed-Phase HPLC | Acetonitrile/Water with 0.1% TFA | 70 | 99.2% |
| Recrystallization | Ethanol/Hexane | 55 | >99.5% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki Coupling
-
Glassware Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a vacuum. Allow the flask to cool to room temperature under an argon atmosphere.
-
Reagent Addition: To the flask, add the aryl bromide precursor (1.0 eq), the boronic acid partner (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ catalyst (0.02 eq) and XPhos ligand (0.04 eq) and quickly add them to the reaction flask.
-
Solvent Addition: Add degassed 1,4-dioxane (B91453) and water (4:1 mixture, 50 mL) to the flask via a syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite. Rinse the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound by Modified Flash Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the mobile phase (95:5 Dichloromethane/Methanol with 0.5% triethylamine).
-
Column Packing: Pack a glass column with the prepared slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.
Mandatory Visualizations
Synthesis Workflow for this compound
Caption: A generalized workflow for the synthesis and purification of this compound.
Hypothetical Signaling Pathway for this compound
Caption: this compound as a hypothetical inhibitor of the MEK kinase in the MAPK/ERK pathway.
References
- 1. biotage.com [biotage.com]
- 2. Small Polar Molecules: A Challenge in Marine Chemical Ecology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jmcct.com [jmcct.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting [chem.rochester.edu]
- 9. How To [chem.rochester.edu]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. biomedgrid.com [biomedgrid.com]
Technical Support Center: Interpreting Unexpected Results in CG428 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments involving "CG428".
Important Note for Researchers: The designation "this compound" has been used in scientific literature to refer to at least two distinct entities: a botanical topical lotion for hair loss and a synthetic small molecule degrader of Tropomyosin Receptor Kinase (TRK). To ensure you are using the correct troubleshooting guidance, please identify which "this compound" pertains to your research.
Section 1: this compound (Botanical Lotion for Hair Support)
This section addresses potential unexpected outcomes for researchers investigating the effects of the botanical formulation this compound, often studied in the context of chemotherapy-induced alopecia.[1][2][3]
Troubleshooting Guide: Unexpected Clinical or In-Vitro Results
| Observed Issue | Potential Cause | Recommended Action |
| High Variability in Efficacy Between Subjects | 1. Genetic differences in hair follicle response. 2. Variations in the severity of alopecia at baseline.[4] 3. Inconsistent application or adherence by subjects. | 1. Stratify analysis by baseline hair condition. 2. Implement a more rigorous subject diary for tracking application times. 3. Increase sample size to improve statistical power. |
| No Significant Improvement in Hair Density/Thickness | 1. Insufficient duration of the study; hair growth cycles are long.[5] 2. The specific type of alopecia may not be responsive to this formulation. 3. The placebo effect in the control group is stronger than anticipated. | 1. Extend the observation period to at least 6 months.[5] 2. Characterize the type of alopecia in the study population more thoroughly. 3. Review and refine the placebo used in the control arm. |
| Mild Scalp Irritation or Hypersensitivity | 1. Allergic reaction to one of the botanical components (e.g., Allium cepa, Citrus limon).[4][6] 2. Pre-existing scalp condition exacerbated by the lotion.[4] | 1. Document and grade all adverse events systematically. 2. Exclude subjects with known allergies to the components.[4] 3. Perform patch testing prior to full-scalp application in sensitive subjects. |
Frequently Asked Questions (FAQs)
Q1: We are observing a lower-than-expected improvement in hair thickness in our study participants. What could be the reason?
A1: Lower-than-expected efficacy could be due to several factors. The duration of your study may be insufficient, as hair regrowth is a slow process. Clinical studies on hair loss often require at least six months to observe significant changes.[5] Additionally, the patient population's specific condition, such as permanent chemotherapy-induced alopecia, might present a high bar for observing rapid improvement.[4] Finally, ensure that the method of application is consistent and that subjects are adhering to the protocol.
Q2: Some participants in our trial have reported mild scalp redness. Is this a known side effect?
A2: While this compound is generally reported to be well-tolerated, mild, localized reactions could be due to hypersensitivity to one of its botanical ingredients, such as onion (Allium cepa) or lemon (Citrus limon).[4][6] It is crucial to exclude participants with known allergies to these components and to monitor and document any such events carefully.[4]
Experimental Protocol: Assessment of Hair Thickness in a Pilot Study
-
Subject Recruitment: Recruit 30-40 breast cancer survivors with persistent chemotherapy-induced hair thinning.[5] Exclude subjects with known allergies to this compound components.[4]
-
Randomization: Randomly assign subjects in a 1:1 ratio to receive either this compound or a placebo lotion. The trial should be double-blind.[5]
-
Application: Instruct subjects to apply the assigned lotion to the scalp twice daily for 6 months.
-
Primary Endpoint Measurement: Measure the average hair thickness at baseline and at 6 months using a calibrated Folliscope or similar device.[5]
-
Data Analysis: Compare the change in hair thickness from baseline to 6 months between the this compound and placebo groups using an appropriate statistical test (e.g., t-test or ANCOVA).
Diagram: Clinical Trial Workflow for this compound (Botanical)
Caption: Workflow for a randomized controlled trial of this compound botanical lotion.
Section 2: this compound (TRK Protein Degrader)
This section is for researchers using the small molecule this compound, a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Tropomyosin Receptor Kinase (TRK) fusion proteins, particularly TPM3-TRKA.[7]
Troubleshooting Guide: Unexpected In-Vitro Results
| Observed Issue | Potential Cause | Recommended Action |
| Incomplete or No Degradation of Target Protein (e.g., TPM3-TRKA) | 1. Suboptimal concentration of this compound (Hook effect). 2. The cell line has low expression of Cereblon (CRBN), the required E3 ligase.[7] 3. Issues with the ubiquitin-proteasome system in the cell line. | 1. Perform a detailed dose-response curve (e.g., 0.1 nM to 10 µM). 2. Confirm CRBN expression via Western blot or qPCR. 3. Include a proteasome inhibitor (e.g., MG132) as a control to confirm proteasome-dependent degradation. |
| Degradation Observed, but No Downstream Signaling Inhibition (e.g., pPLCγ1) | 1. The remaining low level of TRK protein is sufficient to maintain signaling. 2. Parallel signaling pathways are active and compensating for TRK inhibition. 3. The antibody for the downstream target is not specific or sensitive enough. | 1. Correlate the level of degradation (DC50) with the level of signaling inhibition (IC50). 2. Investigate other relevant pathways in your cell model. 3. Validate your phospho-specific antibody with appropriate controls. |
| Unexpected Degradation of Other TRK Family Members (TRKB, TRKC) | 1. this compound has some off-target activity at higher concentrations.[7] 2. The linker or warhead of the PROTAC has some affinity for other kinases. | 1. Carefully titrate the concentration to find the optimal selective window for TRKA. 2. Perform a global proteomics analysis to identify other potential off-targets. 3. Compare results with the parental TRK kinase inhibitor.[7] |
| High IC50 for Cell Growth Inhibition Despite Potent Degradation | 1. The growth of the cell line is not solely dependent on TRK signaling. 2. The cells have developed resistance mechanisms. 3. The duration of the cell viability assay is too short. | 1. Confirm the oncogenic driver status of the cell line. 2. Extend the duration of the cell growth assay (e.g., 72h to 120h). 3. Combine this compound with inhibitors of other pathways to check for synergistic effects. |
Frequently Asked Questions (FAQs)
Q1: We see potent degradation of TPM3-TRKA at 10 nM, but the effect is lost at 1 µM. Why is this happening?
A1: This phenomenon is known as the "Hook effect" and is characteristic of PROTACs. At very high concentrations, the PROTAC can form binary complexes (this compound-TRK and this compound-CRBN) more readily than the productive ternary complex (TRK-CG428-CRBN) required for ubiquitination and degradation. This reduces the efficiency of the degradation process. A full dose-response curve is essential to identify the optimal concentration range for degradation.
Q2: this compound is supposed to be selective for TRKA. We are seeing some degradation of TRKC in our cell line. Is this expected?
A2: While this compound was identified as being selective for TRKA over TRKB and TRKC, some degree of cross-reactivity can occur, especially at higher concentrations.[7] The selectivity is not absolute. It is recommended to perform a careful dose-titration to find a concentration that maximizes TRKA degradation while minimizing effects on TRKC.
Q3: Our Western blot shows TRKA degradation, but our cell viability assay shows a weak effect. What should we check?
A3: First, confirm that the degradation of TRKA leads to the inhibition of its downstream signaling, for example, by checking the phosphorylation status of PLCγ1.[7] If signaling is inhibited but cell growth is not, it suggests that the cancer cell line may not be solely dependent on the TRK pathway for survival. It could have compensatory signaling pathways activated.
Experimental Protocol: Western Blot for TRK Degradation
-
Cell Culture: Plate KM12 colorectal carcinoma cells (or another appropriate cell line expressing a TRK fusion) and allow them to adhere overnight.[7]
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0 nM, 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for a set time (e.g., 24 hours).
-
Control Group: Include a vehicle control (e.g., DMSO) and a positive control group treated with a proteasome inhibitor (e.g., 10 µM MG132) plus an effective dose of this compound for 4 hours prior to lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification & SDS-PAGE: Quantify total protein concentration using a BCA assay. Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Immunoblotting: Transfer proteins to a PVDF membrane. Probe with primary antibodies against TRKA, p-PLCγ1, and a loading control (e.g., GAPDH or β-actin).
-
Analysis: Detect with appropriate secondary antibodies and a chemiluminescent substrate. Quantify band intensities to determine the DC50 (concentration for 50% degradation).
Diagram: Mechanism of Action for this compound (TRK Degrader)
Caption: Mechanism of this compound as a PROTAC to induce TRK protein degradation.
References
- 1. This compound - Chemotherapy Hair Loss [this compound.com]
- 2. The validity of over-the-counter skin, hair, and nail recommendations for adult patients with cancer: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EValuation of the Impact of a TOpical Lotion on Permanent Chemotherapy Induced Hair Disorders in Cancer Survivors | Clinical Research Trial Listing [centerwatch.com]
- 5. belgraviacentre.com [belgraviacentre.com]
- 6. mascc.memberclicks.net [mascc.memberclicks.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of CG428 with Other TRK Inhibitors for Cancer Research
In the landscape of targeted cancer therapy, inhibitors of Tropomyosin Receptor Kinase (TRK) have emerged as a significant advancement for treating tumors harboring NTRK gene fusions. This guide provides a detailed comparison of CG428, a novel TRK protein degrader, with established TRK inhibitors, Larotrectinib and Entrectinib. The focus is on their efficacy, mechanisms of action, and the experimental data supporting their use in a preclinical setting. This objective analysis is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Inhibition vs. Degradation
Larotrectinib and Entrectinib are ATP-competitive inhibitors of the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC).[1][2] They function by binding to the ATP-binding pocket of the TRK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[3][4]
In contrast, this compound is a potent and selective TRK PROTAC (Proteolysis Targeting Chimera) degrader.[5] It is a heterobifunctional molecule that simultaneously binds to the TRK protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the TRK protein, marking it for degradation by the proteasome. This mechanism removes the entire TRK protein, offering a distinct therapeutic strategy compared to kinase inhibition.
Preclinical Efficacy in a TRK Fusion-Positive Colorectal Cancer Model
The KM12 colorectal carcinoma cell line, which harbors a TPM3-NTRK1 gene fusion, is a well-established model for studying TRK-driven cancers. The following table summarizes the in vitro efficacy of this compound, Larotrectinib, and Entrectinib in this cell line.
| Compound | Mechanism of Action | Target | Cell Line | Efficacy Metric | Value (nM) | Reference(s) |
| This compound | TRK Protein Degrader | TRKA, TRKB, TRKC | KM12 | IC50 (Cell Growth) | 2.9 | [5] |
| KM12 | DC50 (TPM3-TRKA Degradation) | 0.36 | [5] | |||
| KM12 | IC50 (PLCγ1 Phosphorylation) | 0.33 | [5] | |||
| Larotrectinib | TRK Kinase Inhibitor | TRKA, TRKB, TRKC | KM12 | IC50 (Cell Proliferation) | < 10 | [1] |
| Entrectinib | TRK, ROS1, ALK Inhibitor | TRKA, TRKB, TRKC | KM12 | IC50 (Cell Proliferation) | 17 | [6] |
Data Interpretation:
-
Potency: this compound demonstrates high potency in inhibiting the growth of KM12 cells with an IC50 of 2.9 nM. This is comparable to, and potentially more potent than, Larotrectinib (<10 nM) and significantly more potent than Entrectinib (17 nM) in this specific cell line.
-
Degradation vs. Inhibition: It is crucial to note the different efficacy metrics. The DC50 for this compound (0.36 nM) reflects the concentration required to degrade 50% of the TPM3-TRKA protein, highlighting its distinct mechanism. The IC50 for inhibiting downstream signaling (PLCγ1 phosphorylation) is also very potent at 0.33 nM.
-
Selectivity: this compound has a higher binding affinity for TRKA (Kd = 1 nM) compared to TRKB (Kd = 28 nM) and TRKC (Kd = 4.2 nM).[5] Entrectinib also inhibits ROS1 and ALK kinases, making it a multi-kinase inhibitor.[7] Larotrectinib is highly selective for the TRK family of receptors.[1]
Impact on TRK Signaling Pathway
Western blot analyses in KM12 cells have elucidated the molecular effects of these compounds on the TRK signaling pathway.
-
This compound: Treatment with this compound leads to a significant reduction in the total protein levels of the TPM3-TRKA fusion protein.[5] This degradation subsequently inhibits the phosphorylation of downstream signaling molecules like PLCγ1.[5]
-
Larotrectinib and Entrectinib: These inhibitors do not reduce the total levels of the TRK fusion protein but effectively abolish its autophosphorylation.[6][8] This inhibition of kinase activity prevents the phosphorylation and activation of downstream signaling proteins, including PLCγ1, AKT, and MAPK.[3][6][9]
Experimental Protocols
Cell Viability (Sulforhodamine B - SRB) Assay
This assay is used to determine the effect of the compounds on cell proliferation and viability.
-
Cell Seeding: KM12 cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound, Larotrectinib, or Entrectinib for a specified period (e.g., 72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA) to attach them to the plate.
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Washing: Unbound dye is washed away with acetic acid.
-
Solubilization and Absorbance Reading: The protein-bound dye is solubilized, and the absorbance is read on a plate reader at a specific wavelength (typically around 515 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition, and the IC50 value is determined.
Western Blot Analysis for TRK Phosphorylation and Degradation
This technique is used to assess the levels of total and phosphorylated TRK protein, as well as downstream signaling molecules.
-
Cell Lysis: After treatment with the compounds for a specified time, KM12 cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., total TRKA, phospho-TRKA, total PLCγ1, phospho-PLCγ1, and a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: The membrane is treated with a chemiluminescent substrate, and the resulting signal is captured using an imaging system.
-
Analysis: The band intensities are quantified to determine the relative levels of total and phosphorylated proteins.
Conclusion
This compound represents a promising alternative to traditional TRK inhibitors with its distinct mechanism of action as a protein degrader. Preclinical data in the TPM3-NTRK1 fusion-positive KM12 cell line suggests that this compound has potent anti-proliferative activity, comparable to or exceeding that of Larotrectinib and Entrectinib. Its ability to induce the degradation of the TRK fusion protein offers a novel therapeutic strategy that warrants further investigation. This guide provides a foundational comparison based on available preclinical data to aid researchers in the evaluation and potential application of these different TRK-targeting agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs | MDPI [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Validating the Selectivity of CG428 for TRKA Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CG428, a potent and selective Tropomyosin Receptor Kinase A (TRKA) degrader, with alternative TRKA-targeted therapies. Experimental data is presented to support the validation of this compound's selectivity, offering a valuable resource for researchers in oncology and neurobiology.
Executive Summary
This compound is a heterobifunctional degrader that induces the degradation of TRKA through the ubiquitin-proteasome system.[1][2] This mechanism of action offers a distinct advantage over traditional kinase inhibitors by eliminating the entire protein, thereby mitigating the potential for scaffolding functions and kinase-independent activities. This guide summarizes the available data on the efficacy, selectivity, and mechanism of action of this compound and compares it with other TRKA-targeting agents, including the well-established inhibitors larotrectinib (B560067) and entrectinib, as well as other reported TRKA degraders.
Data Presentation
Table 1: Comparative Degradation and Inhibition Potency of TRKA-Targeted Compounds
| Compound | Type | Target | Cell Line | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | IC₅₀ (nM)³ | Ref. |
| This compound | Degrader | TPM3-TRKA | KM12 | 0.36 | ~100 | 2.9 | [3] |
| Wild-Type TRKA | HEL | 2.23 | ~100 | - | [4] | ||
| CG416 | Degrader | TPM3-TRKA | KM12 | 0.48 | Not Reported | 5.4 | [3] |
| Wild-Type TRKA | HEL | 1.26 | Not Reported | - | [4] | ||
| Larotrectinib | Inhibitor | TRKA | - | - | - | 5-11 | |
| Entrectinib | Inhibitor | TRKA | - | - | - | 1-5 |
¹DC₅₀: Half-maximal degradation concentration. ²Dₘₐₓ: Maximum degradation. ³IC₅₀: Half-maximal inhibitory concentration (for cell growth inhibition in KM12 cells for this compound and CG416, and enzymatic inhibition for larotrectinib and entrectinib).
Table 2: Kinase Selectivity Profile of this compound and Comparative Inhibitors
| Compound | TRKA (IC₅₀/Kᵈ nM) | TRKB (IC₅₀/Kᵈ nM) | TRKC (IC₅₀/Kᵈ nM) | Selectivity (TRKA vs. TRKB/C) | Ref. |
| This compound | 1 (Kᵈ) | 28 (Kᵈ) | 4.2 (Kᵈ) | 28-fold vs TRKB, 4.2-fold vs TRKC | [5] |
| Larotrectinib | 5-11 (IC₅₀) | 5-11 (IC₅₀) | 5-11 (IC₅₀) | Pan-TRK inhibitor | |
| Entrectinib | 1-5 (IC₅₀) | 1-5 (IC₅₀) | 1-5 (IC₅₀) | Pan-TRK inhibitor |
Note: While global quantitative proteomics was performed on the related compound CG416, demonstrating high selectivity, specific off-target proteomics data for this compound is not publicly available at the time of this guide's publication. The high structural similarity between CG416 and this compound suggests a comparable high degree of selectivity for this compound.
Experimental Protocols
Western Blotting for TRKA Degradation
This protocol is essential for visualizing and quantifying the degradation of TRKA protein levels following treatment with a degrader like this compound.
1. Cell Culture and Treatment:
-
Culture KM12 (human colorectal carcinoma) or HEL (human erythroleukemia) cells in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or control compounds for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
2. Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for TRKA overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the TRKA protein levels to a loading control (e.g., GAPDH or β-actin) to determine the percentage of degradation relative to the vehicle-treated control.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of a compound on cell proliferation and viability.
1. Cell Seeding:
-
Seed KM12 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of this compound or other test compounds for 72 hours.
3. Viability Measurement:
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a dedicated solubilizing buffer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Shake the plate for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value using a non-linear regression analysis.
Mandatory Visualization
Caption: Simplified TRKA signaling pathway upon activation by Nerve Growth Factor (NGF).
Caption: Mechanism of this compound-mediated TRKA degradation via the ubiquitin-proteasome system.
Caption: Experimental workflow for validating the degradation and cytotoxic effects of this compound.
References
- 1. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 4. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 5. youtube.com [youtube.com]
CG428 vs. Parental TRK Kinase Inhibitor: A Comparative Guide for Cancer Cell Research
For Immediate Release
This guide provides a detailed comparison of the novel PROTAC (Proteolysis Targeting Chimera) degrader, CG428, and its parental Tropomyosin Receptor Kinase (TRK) inhibitor in the context of cancer cell research. The following sections present a comprehensive analysis of their mechanisms of action, comparative efficacy, and the underlying experimental methodologies, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: From Inhibition to Degradation
Tropomyosin Receptor Kinases (TRKs) are a family of receptor tyrosine kinases that, when constitutively activated through gene fusions, act as oncogenic drivers in a wide range of cancers. While small-molecule TRK kinase inhibitors have shown clinical efficacy, the development of resistance remains a significant challenge. This compound represents a next-generation therapeutic strategy, transitioning from simple kinase inhibition to targeted protein degradation.
This compound is a heterobifunctional molecule that links the parental TRK kinase inhibitor to a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This design allows this compound to recruit the cellular ubiquitin-proteasome system to the TRK fusion protein, leading to its ubiquitination and subsequent degradation. This mechanism of action offers potential advantages over traditional inhibition, including increased potency and the ability to overcome certain resistance mechanisms.
Comparative Performance: this compound vs. Parental TRK Inhibitor
Experimental data demonstrates the superior performance of this compound in comparison to its parental TRK kinase inhibitor in cancer cells harboring TRK fusions.
Table 1: In Vitro Efficacy in KM12 Colorectal Carcinoma Cells
| Compound | Mechanism of Action | IC50 (Cell Growth Inhibition) in KM12 Cells | DC50 (TPM3-TRKA Degradation) in KM12 Cells |
| This compound | TRK Protein Degrader (PROTAC) | 2.9 nM[1] | 0.36 nM[1] |
| Parental TRK Inhibitor (HY-118271/GNF-8625) | TRK Kinase Inhibitor | 22.7 nM | Not Applicable |
Note: KM12 cells harbor a TPM3-NTRK1 gene fusion, leading to the expression of the oncogenic TPM3-TRKA fusion protein.
Table 2: Binding Affinity and Downstream Signaling Inhibition
| Compound | Target | Binding Affinity (Kd) | IC50 (PLCγ1 Phosphorylation Inhibition) in KM12 Cells |
| This compound | TRKA | 1 nM[1] | 0.33 nM[1] |
| TRKB | 28 nM[1] | Not Reported | |
| TRKC | 4.2 nM[1] | Not Reported | |
| Parental TRK Inhibitor (HY-118271/GNF-8625) | TRKA | 5.4 nM | 16 nM |
The data clearly indicates that this compound is significantly more potent at inhibiting the growth of KM12 cancer cells than its parental inhibitor.[2] Furthermore, this compound effectively induces the degradation of the oncogenic TPM3-TRKA fusion protein at sub-nanomolar concentrations and is more potent at inhibiting downstream signaling, as evidenced by the lower IC50 for PLCγ1 phosphorylation.[1][2]
Mechanism of Action and Signaling Pathways
The fundamental difference in the mechanism of action between this compound and its parental inhibitor underlies their distinct biological activities.
As illustrated in Figure 1, the parental inhibitor acts as a competitive antagonist at the ATP-binding site of the TRK kinase domain, thereby inhibiting its catalytic activity and downstream signaling. In contrast, this compound acts as a molecular bridge, bringing the TRK fusion protein into proximity with the CRBN E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of the TRK protein, marking it for degradation by the proteasome. This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple TRK protein molecules.
Selectivity Profile
This compound has demonstrated selectivity for the degradation of the endogenous TPM3-TRKA fusion protein over other ectopically expressed TRK fusion proteins, such as AGBL4-TRKB or ETV6-TRKC, in KM12 cells.[2] This suggests a potential for a more targeted therapeutic effect with fewer off-target effects compared to pan-TRK inhibitors. Global proteomic profiling has further confirmed the high selectivity of this compound for its intended target.[2]
Potential for Overcoming Resistance
Acquired resistance to traditional TRK inhibitors often involves on-target mutations within the kinase domain that prevent inhibitor binding or off-target activation of bypass signaling pathways. By promoting the degradation of the entire TRK protein, PROTACs like this compound may be less susceptible to resistance mechanisms that rely on mutations in the drug-binding site. However, resistance to PROTACs can emerge through mechanisms such as mutations in the E3 ligase or its associated machinery, or through the upregulation of drug efflux pumps.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell proliferation.
Protocol:
-
Cell Seeding: Seed KM12 cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or the parental TRK inhibitor for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blotting for Protein Degradation and Signaling Pathway Analysis
Objective: To assess the degradation of TRK protein and the inhibition of downstream signaling pathways.
Protocol:
-
Cell Treatment: Treat KM12 cells with various concentrations of this compound or the parental TRK inhibitor for the desired time points.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against TRKA, phospho-PLCγ1, total PLCγ1, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein levels.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified TRK kinases.
Protocol:
-
Assay Preparation: In a 96-well plate, add the recombinant TRK enzyme, a suitable substrate (e.g., poly(E4Y)), and a serial dilution of the compound in kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value using non-linear regression.
Conclusion
This compound demonstrates a clear advantage over its parental TRK kinase inhibitor in preclinical models of TRK fusion-positive cancer. Its novel mechanism of action, leading to the targeted degradation of the oncogenic driver protein, results in superior potency in inhibiting cancer cell growth and downstream signaling. The high selectivity of this compound further suggests a favorable therapeutic window. These findings highlight the potential of PROTAC-based protein degradation as a promising strategy to overcome the limitations of traditional kinase inhibitors in cancer therapy. Further investigation into the in vivo efficacy and resistance mechanisms of this compound is warranted.
References
A Comparative Guide to CG428, a TRK-Targeting PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CG428, a potent and selective Tropomyosin Receptor Kinase (TRK) PROTAC (Proteolysis Targeting Chimera) degrader, with other alternative TRK-targeting agents. The information presented herein is intended to facilitate an objective evaluation of this compound's performance and potential applications in oncology research and drug development. Experimental data from preclinical studies are summarized, and detailed methodologies for key experiments are provided.
Introduction to this compound
This compound is a first-in-class TRK degrader that induces the degradation of TRK fusion proteins, which are oncogenic drivers in a variety of cancers.[1][2][3] Unlike traditional TRK inhibitors that only block the kinase activity, this compound utilizes the ubiquitin-proteasome system to eliminate the entire TRK protein.[2][3][4] This mechanism of action offers the potential for a more profound and sustained inhibition of TRK signaling and may overcome resistance mechanisms associated with kinase inhibitors. This compound is synthesized by linking a pan-TRK inhibitor, GNF-8625, to a ligand for the E3 ubiquitin ligase cereblon (CRBN).[2]
Comparative Performance Data
The following tables summarize the in vitro efficacy of this compound in comparison to its parental inhibitor and other TRK-targeting compounds across different cell lines and protein targets.
Table 1: In Vitro Degradation Activity of this compound and Comparators
| Compound | Cell Line | Target Protein | DC50 (nM) | Notes |
| This compound | KM12 | TPM3-TRKA Fusion | 0.36 | Endogenous protein.[5][6] |
| This compound | HEL | Wild-type TRKA | 2.23 | [2][7] |
| CG416 | KM12 | TPM3-TRKA Fusion | 0.48 | [2] |
| CG416 | HEL | Wild-type TRKA | 1.26 | [2][7] |
| JWJ-01-378 | KM12 | TPM3-TRKA Fusion | Comparable to this compound | A CRBN-recruiting degrader.[4] |
DC50: Half-maximal degradation concentration.
Table 2: In Vitro Anti-proliferative and Inhibitory Activity of this compound and Comparators
| Compound | Cell Line | Assay | IC50 (nM) | Notes |
| This compound | KM12 | Cell Growth Inhibition | 2.9 | [5][6] |
| This compound | KM12 | PLCγ1 Phosphorylation Inhibition | 0.33 | [5][6] |
| GNF-8625 | KM12 | Cell Growth Inhibition | > this compound's IC50 | Parental inhibitor, less potent in inhibiting cell growth.[2] |
| Entrectinib | KM12 | Cell Viability | Not specified, but effective | Approved TRK inhibitor.[4] |
| Larotrectinib | Not specified | TRK Kinase Inhibition | Potent | Approved TRK inhibitor.[4] |
IC50: Half-maximal inhibitory concentration.
Table 3: Binding Affinity of this compound to TRK Family Kinases
| Kinase | Kd (nM) |
| TRKA | 1 |
| TRKB | 28 |
| TRKC | 4.2 |
Kd: Dissociation constant, a measure of binding affinity. A lower Kd indicates higher affinity.[5][6]
Signaling Pathways and Mechanism of Action
This compound targets the TRK signaling pathway, which, when constitutively activated by oncogenic fusions, promotes cell proliferation, survival, and differentiation through downstream effectors. The primary signaling cascades initiated by TRK activation are the RAS/MAPK, PI3K/AKT, and PLCγ pathways.
Caption: The TRK signaling pathway, activated by TRK fusion proteins, leads to the activation of downstream pathways such as PLCγ, PI3K/AKT, and RAS/MAPK, promoting cancer cell growth and survival.
The mechanism of action of this compound as a PROTAC degrader is illustrated in the following workflow.
Caption: The PROTAC mechanism of this compound involves the formation of a ternary complex with the TRK fusion protein and the CRBN E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of this compound.
Cell Culture
-
KM12 colorectal carcinoma cells and HEL erythroleukemia cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for Protein Degradation
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or control compounds for the desired time course (e.g., 2, 4, 8, 24 hours).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against TRKA, p-PLCγ1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the protein levels relative to the loading control. The DC50 values are calculated from the dose-response curves.
Cell Viability Assay
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or comparator compounds for a specified duration (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega) or MTT to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.
Conclusion
This compound demonstrates potent and selective degradation of the TPM3-TRKA fusion protein in the KM12 colorectal cancer cell line, leading to the inhibition of downstream signaling and potent anti-proliferative effects.[1][2][5][6] Its degradation mechanism offers a distinct advantage over traditional kinase inhibitors and warrants further investigation in preclinical and clinical settings for the treatment of TRK fusion-positive cancers. The comparative data presented in this guide can serve as a valuable resource for researchers evaluating novel therapeutic strategies targeting oncogenic TRK fusions.
References
- 1. | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of First-In-Class Potent and Selective Tropomyosin Receptor Kinase Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of PROTACs for targeted degradation of oncogenic TRK fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CG428 and Other PROTAC Degraders Targeting Tropomyosin Receptor Kinase (TRK)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This guide provides a comparative analysis of CG428, a potent Tropomyosin Receptor Kinase (TRK) degrader, with other emerging PROTACs targeting the same protein family. TRK fusions are oncogenic drivers in a variety of adult and pediatric cancers, making them a critical target for novel cancer therapies. This document will delve into the performance of this compound against its counterparts, supported by experimental data, and provide detailed protocols for the key assays used in their evaluation.
Mechanism of Action: PROTAC-mediated TRK Degradation
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (in this case, TRK), a linker, and a ligand that recruits an E3 ubiquitin ligase. By bringing the TRK protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of TRK, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules. This compound, for instance, is comprised of a pan-TRK inhibitor (GNF-8625) linked to a ligand for the Cereblon (CRBN) E3 ligase.[1][2][3][4]
Caption: Mechanism of action of this compound, a TRK-targeting PROTAC.
Comparative Performance of TRK Degraders
A direct comparison between this compound and another recently developed TRK-targeting PROTAC, JWJ-01-378, highlights the nuances in degrader efficacy. JWJ-01-378 was designed by conjugating the TRK inhibitor entrectinib (B1684687) to a CRBN ligand.[5][6][7] The following tables summarize the quantitative data from comparative studies.
Table 1: In Vitro Degradation and Potency
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | E3 Ligase Recruited |
| This compound | TPM3-TRKA | KM12 | 0.36[8] | >95 | 2.9[8] | CRBN |
| JWJ-01-378 | TPM3-TRKA | KM12 | ~10[5] | >95 | >1000[5] | CRBN |
| Entrectinib | TRK Inhibitor | KM12 | N/A | N/A | <10 | N/A |
| GNF-8625 | TRK Inhibitor | KM12 | N/A | N/A | <10 | N/A |
DC50: Concentration resulting in 50% degradation of the target protein. Dmax: Maximum percentage of protein degradation achieved. IC50: Concentration resulting in 50% inhibition of cell growth. N/A: Not applicable.
Table 2: Selectivity Profile
| Compound | Primary Target | Off-Target Degradation |
| This compound | TRKA | Selective for TRKA over TRKB and TRKC[3][4][9] |
| JWJ-01-378 | TRKA | Does not degrade EML4-ALK or EML4-ALK-G1202R[5][6][7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC degraders. The following sections provide comprehensive protocols for key experiments.
Western Blot Analysis for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following treatment with a PROTAC.
Caption: Experimental workflow for Western Blot analysis.
a. Cell Culture and Treatment:
-
Plate cells (e.g., KM12 colorectal carcinoma cells) at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC degrader (e.g., this compound, JWJ-01-378) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 4, 8, 16, 24 hours).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.[11]
c. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
d. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-TRKA) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
e. Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[12]
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Caption: Experimental workflow for in vitro ubiquitination assay.
a. Cell Treatment:
-
Treat cells with the PROTAC degrader in the presence or absence of a proteasome inhibitor (e.g., MG132) for a few hours. The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.
b. Immunoprecipitation:
-
Lyse the cells and immunoprecipitate the target protein (TRK) using a specific antibody conjugated to agarose (B213101) beads.
c. Western Blotting:
-
Wash the beads and elute the immunoprecipitated proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the presence of polyubiquitinated TRK. An increased smear of high-molecular-weight bands in the presence of the PROTAC and proteasome inhibitor confirms ubiquitination.[14]
Cell Viability Assay (CCK-8)
This assay measures the effect of the PROTAC degrader on cell proliferation and viability.
a. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[15][16][17]
b. Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC degrader for a specified period (e.g., 72 or 120 hours).[5]
c. CCK-8 Assay:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.[15][16][17][18]
-
Measure the absorbance at 450 nm using a microplate reader.[15][16]
d. Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Plot the cell viability against the logarithm of the compound concentration and use a non-linear regression to determine the IC50 value.
LC-MS/MS Proteomics for Selectivity Profiling
This method provides an unbiased, global view of protein level changes upon PROTAC treatment to assess selectivity.
a. Sample Preparation:
-
Treat cells with the PROTAC degrader or vehicle control.
-
Lyse the cells, extract proteins, and digest them into peptides using trypsin.
b. LC-MS/MS Analysis:
-
Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20]
-
The mass spectrometer identifies and quantifies thousands of proteins in each sample.
c. Data Analysis:
-
Compare the protein abundance profiles between the PROTAC-treated and control samples to identify proteins that are significantly downregulated.[21][22]
-
This allows for the confirmation of on-target degradation and the identification of any potential off-target effects.
Conclusion
This compound is a highly potent and selective TRK degrader that demonstrates significant promise in targeting TRK-driven cancers. Comparative analysis with other TRK PROTACs, such as JWJ-01-378, reveals that while both can effectively degrade the target protein, they exhibit different potencies in cell viability assays, highlighting the complex relationship between degradation efficiency and cellular phenotype. The provided experimental protocols offer a robust framework for the comprehensive evaluation and comparison of novel PROTAC degraders, which is essential for advancing this exciting therapeutic modality from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of First-In-Class Potent and Selective Tropomyosin Receptor Kinase Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Development of PROTACs for targeted degradation of oncogenic TRK fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of PROTACs for targeted degradation of oncogenic TRK fusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Selectively Targeting Tropomyosin Receptor Kinase A (TRKA) via PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Ubiquitination Assay - Profacgen [profacgen.com]
- 15. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. benchchem.com [benchchem.com]
- 19. sciex.com [sciex.com]
- 20. Targeted proteomic LC-MS/MS analysis [protocols.io]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. sapient.bio [sapient.bio]
Confirming the On-Target Effects of CG428: A Comparative Guide Using Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic-based methodologies to confirm the on-target effects of CG428, a potent and selective tropomyosin receptor kinase (TRK) PROTAC degrader. By objectively comparing the phenotypic outcomes of direct genetic manipulation with the pharmacological effects of this compound, researchers can robustly validate that the observed anti-tumor activity is a direct consequence of TRKA protein degradation. This document outlines detailed experimental protocols, presents quantitative data for comparison, and includes visualizations of key biological pathways and experimental workflows.
Introduction to this compound and On-Target Validation
This compound is a novel therapeutic agent designed to selectively degrade Tropomyosin Receptor Kinase A (TRKA), a protein whose fusion with other genes, such as TPM3, is a known oncogenic driver in various cancers, including colorectal carcinoma. As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of the TRKA fusion protein.
Confirming that the therapeutic effects of a targeted agent like this compound are due to its intended mechanism of action is a critical step in drug development. Genetic approaches, such as CRISPR-Cas9 mediated gene knockout and siRNA-mediated gene knockdown, provide a direct means to assess the cellular consequences of eliminating the target protein, thereby serving as a benchmark for the on-target efficacy of the compound.
Comparison of this compound with Genetic Approaches and Alternative Inhibitors
The following table summarizes the expected comparative effects of this compound, genetic knockdown/knockout of TRKA, and alternative TRK inhibitors on cancer cell lines harboring a TRKA fusion, such as the KM12 colorectal carcinoma cell line.
| Approach | Experimental Model | Method | Observed Effect on TRKA | Effect on Cell Viability/Proliferation | Downstream Signaling Inhibition (e.g., pPLCγ1, pERK) |
| This compound Treatment | KM12 Colorectal Carcinoma Cells | PROTAC-mediated degradation | Potent degradation of TPM3-TRKA fusion protein (DC50 = 0.36 nM)[1] | Inhibition of cell growth (IC50 = 2.9 nM)[1] | Inhibition of PLCγ1 phosphorylation (IC50 = 0.33 nM)[1] |
| siRNA Knockdown | Squamous Cell Carcinoma Cells | Transient reduction of TRKA mRNA | Significant downregulation of TRKA protein expression. | Reduced cell proliferation and survival.[2] | Expected reduction in downstream signaling. |
| CRISPR-Cas9 Knockout | Colorectal Cancer Cells | Permanent elimination of the NTRK1 gene | Complete ablation of TRKA protein expression. | Significant reduction in cell proliferation and colony formation.[3] | Expected abrogation of downstream signaling. |
| Larotrectinib | TRK Fusion-Positive Cancer Cells | Pan-TRK inhibitor | Inhibition of TRKA kinase activity.[4] | Inhibition of tumor growth.[4] | Reduction in downstream signaling. |
| Entrectinib | TRK Fusion-Positive Cancer Cells | Multi-kinase inhibitor (TRK, ROS1, ALK) | Inhibition of TRKA kinase activity.[4] | Inhibition of tumor growth.[4] | Reduction in downstream signaling. |
| Repotrectinib | TRK Fusion-Positive Cancer Cells | Next-generation TRK/ROS1 inhibitor | Inhibition of TRKA kinase activity, including resistance mutations.[5][6] | Potent anti-tumor activity.[7][8] | Strong inhibition of downstream signaling. |
Experimental Protocols
siRNA-Mediated Knockdown of TRKA
This protocol describes the transient knockdown of TRKA expression in a relevant cancer cell line (e.g., KM12) to mimic the effect of this compound.
Materials:
-
TRKA-specific siRNA and scrambled control siRNA (predesigned from commercial sources)
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Reagents for Western blotting and cell viability assays
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 25 pmol of siRNA (TRKA-specific or scrambled control) in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex to each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Analysis:
-
Western Blot: Harvest cells and perform Western blotting to confirm the knockdown of TRKA protein. Use an antibody specific for TRKA and a loading control (e.g., GAPDH or β-actin).
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to quantify the effect of TRKA knockdown on cell proliferation.
-
Downstream Signaling Analysis: Analyze the phosphorylation status of downstream effectors like PLCγ1 and ERK via Western blot.
-
CRISPR-Cas9 Mediated Knockout of TRKA
This protocol outlines the generation of a stable TRKA knockout cell line to assess the long-term consequences of target ablation.
Materials:
-
Lentiviral vectors expressing Cas9 and a guide RNA (gRNA) targeting the NTRK1 gene
-
HEK293T cells for lentivirus production
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Target cancer cell line (e.g., KM12)
-
Polybrene
-
Puromycin (B1679871) (or other selection antibiotic)
-
Reagents for single-cell cloning, Western blotting, and functional assays
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector (containing Cas9 and gRNA), psPAX2, and pMD2.G. Harvest the virus-containing supernatant after 48 and 72 hours.
-
Transduction: Transduce the target cancer cells with the collected lentivirus in the presence of polybrene (8 µg/mL).
-
Selection: 48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.
-
Single-Cell Cloning: After selection, perform single-cell cloning by limiting dilution to isolate individual clones.
-
Validation of Knockout:
-
Expand individual clones and screen for TRKA knockout by Western blot.
-
Confirm the gene editing at the genomic level by sequencing the targeted region of the NTRK1 gene.
-
-
Functional Analysis: Perform cell viability, proliferation, and downstream signaling analysis on the validated knockout clones and compare the results to the parental cell line.
Visualizing the On-Target Confirmation Strategy
The following diagrams illustrate the signaling pathway of TRKA and the experimental workflow for validating the on-target effects of this compound.
Caption: TRKA Signaling Pathway and Point of this compound Intervention.
Caption: Experimental Workflow for On-Target Validation of this compound.
Conclusion
The convergence of phenotypic outcomes following treatment with this compound and the genetic ablation of TRKA provides strong evidence for the on-target activity of this PROTAC degrader. The experimental frameworks outlined in this guide offer a robust strategy for researchers to validate the mechanism of action of this compound and similar targeted therapies. By employing these genetic approaches, the scientific community can gain higher confidence in the therapeutic potential and specificity of novel drug candidates, ultimately accelerating their development for clinical applications.
References
- 1. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trk Signaling Inhibition Reduces cSCC Growth and Invasion in In Vitro and Zebrafish Models and Enhances Photodynamic Therapy Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRISPR-Cas9 mediated CD133 knockout inhibits colon cancer invasion through reduced epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Repotrectinib? [synapse.patsnap.com]
- 6. Repotrectinib | C18H18FN5O2 | CID 135565923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Repotrectinib: A New Anti-cancer Drug_Chemicalbook [chemicalbook.com]
- 8. go.drugbank.com [go.drugbank.com]
Assessing the In Vivo Efficacy of CG428 Against Established Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical in vivo efficacy of CG428, a novel Tropomyosin Receptor Kinase (TRK) targeting Proteolysis Targeting Chimera (PROTAC) degrader, against established tumors. Due to the limited availability of public in vivo data for this compound, this guide focuses on its preclinical profile in the context of the established TRK inhibitor, entrectinib (B1684687), for which in vivo data in the same colorectal cancer model is available.
Executive Summary
This compound is a potent and selective TRK degrader that has demonstrated significant anti-tumor activity in preclinical models. It effectively reduces the levels of the TPM3-TRKA fusion protein in KM12 colorectal carcinoma cells.[1] While detailed in vivo efficacy studies on established tumors are not yet fully published, its mechanism of action as a PROTAC degrader presents a promising alternative to traditional kinase inhibitors. This guide compares the available data for this compound with the established TRK inhibitor, entrectinib, to provide a framework for assessing its potential therapeutic efficacy.
Data Presentation: this compound vs. Entrectinib
In Vitro Potency in KM12 Colorectal Carcinoma Cells
| Compound | Target | Assay | IC50 / DC50 (nM) |
| This compound | TPM3-TRKA Degradation | Western Blot | 0.36 |
| PLCγ1 Phosphorylation Inhibition | Western Blot | 0.33 | |
| KM12 Cell Growth Inhibition | Cell Viability Assay | 2.9 | |
| Entrectinib | TPM3-TRKA Phosphorylation Inhibition | Western Blot | ~3 |
| KM12 Cell Growth Inhibition | Cell Viability Assay | ~10 |
In Vivo Efficacy in KM12 Xenograft Model
Detailed in vivo efficacy data for this compound from the primary publication by Chen et al. (2020) is not publicly available. The following table summarizes the available data for the comparator, entrectinib.
| Treatment | Dosage and Schedule | Tumor Growth Inhibition | Reference |
| Entrectinib | 15, 30, and 60 mg/kg, orally, twice daily for 21 days | Potent tumor growth inhibition observed at all doses.[2] | --INVALID-LINK--[2] |
| Entrectinib | 1, 5, 15, 60 mg/kg, orally, twice daily or 10, 30 mg/kg, orally, once daily for 28 days | Dose-dependent tumor inhibition, with higher doses leading to significant reduction in bioluminescence signal.[3] | --INVALID-LINK--[3] |
Experimental Protocols
This compound In Vivo Pharmacokinetics (as described by Chen et al., 2020)
While the full in vivo efficacy protocol is not detailed in the available literature, the study by Chen et al. mentions that both CG416 (a related compound) and this compound showed good plasma exposure levels in mice, suggesting their suitability for in vivo studies.
Entrectinib In Vivo Efficacy in KM12 Xenograft Model (Ardini et al., 2016) [2]
-
Animal Model: Female athymic nu/nu mice.
-
Cell Line and Implantation: 1 x 10^7 KM12 cells were subcutaneously injected into the right flank of the mice.
-
Tumor Establishment: Tumors were allowed to grow to an average volume of approximately 200 mm³.
-
Treatment Groups: Mice were randomized into vehicle control and entrectinib treatment groups.
-
Drug Administration: Entrectinib was administered orally (per os) twice daily at doses of 15, 30, and 60 mg/kg for 21 consecutive days. The vehicle was administered daily.
-
Efficacy Assessment: Tumor volume was measured twice weekly using a caliper. Body weight was also monitored as a measure of toxicity.
-
Endpoint: The study was concluded after 21 days of treatment.
Mandatory Visualization
Below are diagrams illustrating the mechanism of action of TRK inhibitors and PROTACs, as well as a typical experimental workflow for assessing in vivo efficacy.
References
A Comparative Guide to CG428-Induced Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CG428, a novel proteolysis-targeting chimera (PROTAC) targeting Tropomyosin Receptor Kinase (TRK), with other TRK inhibitors in inducing apoptosis in cancer cells. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying molecular pathways to support informed decisions in cancer research and drug development.
Abstract
This compound is a potent and selective TRK degrader that demonstrates anti-tumor activity by inducing apoptosis. As a PROTAC, this compound functions by hijacking the ubiquitin-proteasome system to specifically target and degrade TRK fusion proteins, which are oncogenic drivers in various cancers. This guide evaluates the apoptotic efficacy of this compound, outlines its mechanism of action, and compares its performance with other established TRK inhibitors, providing a valuable resource for the scientific community.
Mechanism of Action: this compound-Induced Apoptosis
This compound operates as a heterobifunctional molecule, simultaneously binding to the TRK protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the TRK protein, marking it for degradation by the proteasome.[1][2] The degradation of TRK disrupts downstream signaling pathways crucial for cancer cell survival and proliferation, ultimately leading to apoptosis.
One of the key downstream effectors of TRK is Phospholipase C gamma 1 (PLCγ1). This compound has been shown to inhibit the phosphorylation of PLCγ1.[3] Inhibition of the TRK/PLCγ1 axis is a critical step in the induction of apoptosis by this compound. The disruption of this pathway can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic signals, tipping the cellular balance towards programmed cell death.
Comparative Performance of TRK Inhibitors in Inducing Apoptosis
The efficacy of various TRK inhibitors in inducing apoptosis has been evaluated in cancer cell lines harboring TRK fusions. The following table summarizes the percentage of apoptotic cells in the KM12SM human colorectal cancer cell line, which expresses the TPM3-NTRK1 fusion protein, after treatment with different TRK inhibitors.
| TRK Inhibitor | Concentration | Apoptosis (%) | Reference |
| Larotrectinib (LOXO-101) | 10 nM | > 50% | [4] |
| Entrectinib | 10 nM | > 50% | [4] |
| Crizotinib | 10 nM | > 50% | [4] |
| Regorafenib | 10 nM | No significant effect | [4] |
Note: Specific quantitative data for this compound-induced apoptosis in KM12SM cells was not available in the reviewed literature. However, given its potent inhibition of KM12 cell growth, significant apoptosis induction is expected.
Indirect comparisons of clinical data for Larotrectinib and Entrectinib in patients with TRK fusion-positive cancers suggest that Larotrectinib may be associated with a longer overall survival and duration of response.[5] However, it is important to note that these are not direct head-to-head comparisons of apoptosis induction at a cellular level.
Experimental Protocols for Validation of Apoptosis
To validate and quantify apoptosis induced by this compound and other TRK inhibitors, several standard experimental methodologies are employed.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Preparation: Culture cancer cells (e.g., KM12) to the desired confluency and treat with this compound or other TRK inhibitors at various concentrations for a specified time.
-
Harvesting: Detach adherent cells using a gentle enzyme-free dissociation solution and collect all cells, including those in the supernatant.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for cleavage by activated caspase-3 and -7. Cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase-3/7 activity.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with the test compounds (e.g., this compound).
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells.
-
Incubation: Incubate at room temperature to allow for cell lysis and the enzymatic reaction to occur.
-
Measurement: Measure the luminescence using a luminometer.
Western Blotting for Apoptosis Markers
Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect target proteins.
Key Apoptosis Markers:
-
Cleaved Caspases: Detection of the cleaved (active) forms of caspases, such as caspase-3, -8, and -9.
-
Cleaved PARP: Poly (ADP-ribose) polymerase (PARP) is a substrate for activated caspase-3. Its cleavage is a hallmark of apoptosis.
-
Bcl-2 Family Proteins: Assess the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
Protocol:
-
Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the apoptosis markers of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound represents a promising therapeutic strategy for TRK fusion-positive cancers by effectively inducing apoptosis through the degradation of oncogenic TRK proteins and subsequent inhibition of downstream signaling pathways, including the PLCγ1 axis. While direct comparative data for this compound is still emerging, existing data on other TRK inhibitors provide a valuable benchmark for its evaluation. The experimental protocols outlined in this guide offer a robust framework for the validation and quantitative comparison of this compound-induced apoptosis, which will be crucial for its further preclinical and clinical development.
References
A Comparative Guide to the Pharmacokinetic Profiles of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors: Gefitinib, Erlotinib, and Osimertinib
This guide provides a detailed comparison of the pharmacokinetic profiles of three prominent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs): gefitinib (B1684475) (representing the hypothetical CG428), erlotinib (B232), and osimertinib (B560133). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and methodologies.
Introduction
Gefitinib, erlotinib, and osimertinib are orally administered small-molecule inhibitors of EGFR, a key signaling protein involved in cell growth and proliferation.[1][2][3] While all three drugs target the EGFR pathway, they belong to different generations of TKIs and exhibit distinct pharmacokinetic properties that influence their clinical efficacy and safety profiles. Gefitinib and erlotinib are first-generation reversible inhibitors, while osimertinib is a third-generation irreversible inhibitor designed to target specific resistance mutations.[1] Understanding their comparative pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing their therapeutic use.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of gefitinib, erlotinib, and osimertinib in humans are summarized in the table below. These values represent typical findings from clinical studies and may vary depending on patient-specific factors.
| Pharmacokinetic Parameter | Gefitinib | Erlotinib | Osimertinib |
| Oral Bioavailability (F) | ~60%[4][5] | ~60% (fasted), ~100% (with food)[6] | ~70%[7] |
| Time to Peak Plasma Concentration (Tmax) | 3 - 7 hours[8] | ~4 hours[6][9] | Steady-state achieved after 15 days[7][10] |
| Peak Plasma Concentration (Cmax) | 85 - 159 ng/mL (single 250 mg dose)[11] | Varies with dose and food intake | Dose-proportional increase[10] |
| Elimination Half-life (t1/2) | ~48 hours (IV administration)[5] | ~36.2 hours[6][12] | ~48 hours[7][10] |
| Volume of Distribution (Vd) | 1400 L (IV administration)[5] | 232 L[6] | Large, extensive tissue penetration[7] |
| Plasma Protein Binding | ~90%[5] | ~93%[6] | High |
| Primary Metabolism | Hepatic, mainly via CYP3A4[4][5][13] | Hepatic, mainly via CYP3A4[6][14] | Hepatic, mainly via CYP3A4/5[7][15] |
| Primary Excretion Route | Feces (~86%)[5] | Feces (~83%)[6] | Feces (~68%) and Urine (~14%)[7][10] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of pharmacokinetic profiles. Below are representative protocols for key experiments.
1. Preclinical Pharmacokinetic Study in Mice via Oral Gavage
This protocol outlines a typical procedure for evaluating the pharmacokinetics of an orally administered compound in a murine model.[16][17]
-
Animal Handling and Dosing:
-
Healthy adult mice (e.g., Crl:CD1(ICR)) are acclimated for at least one week before the study.
-
Animals are fasted overnight prior to dosing but have access to water.
-
The test compound is formulated in an appropriate vehicle (e.g., 0.5% HPMC).
-
The compound is administered once via oral gavage at a specific dose (e.g., 10 mg/kg). The volume should not exceed 10 mL/kg.[18][19]
-
A trained professional performs the gavage using a proper-sized, ball-tipped needle to prevent injury.[19][20]
-
-
Blood Sampling:
-
Blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[17]
-
Blood is collected via a suitable method, such as submandibular or saphenous vein puncture.[16]
-
Samples are collected into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Storage:
-
Blood samples are centrifuged to separate plasma.
-
Plasma is transferred to labeled tubes and stored at -80°C until analysis.
-
2. Bioanalytical Method for Drug Quantification in Plasma using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drug concentrations in biological matrices.[21][22][23][24][25]
-
Sample Preparation:
-
Plasma samples are thawed, and a known volume is aliquoted.
-
An internal standard (a structurally similar compound, often a deuterated version of the analyte) is added.
-
Proteins are precipitated by adding a solvent like acetonitrile (B52724).[21]
-
The mixture is vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred for analysis.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source.[23]
-
The instrument is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for the analyte and internal standard.
-
-
Quantification:
-
A calibration curve is generated by analyzing standards of known concentrations.
-
The concentration of the analyte in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
EGFR Signaling Pathway
The following diagram illustrates the simplified epidermal growth factor receptor (EGFR) signaling pathway, which is targeted by gefitinib, erlotinib, and osimertinib.[26][27][28] Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.[3]
Caption: Simplified EGFR signaling pathway.
Experimental Workflow for a Preclinical Pharmacokinetic Study
The diagram below outlines the typical workflow for a preclinical pharmacokinetic study in rodents.
Caption: Preclinical pharmacokinetic study workflow.
References
- 1. Drug-Drug Interactions, Safety, and Pharmacokinetics of EGFR Tyrosine Kinase Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic properties of EGFR inhibitors under clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reference.medscape.com [reference.medscape.com]
- 10. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [christie.openrepository.com]
- 12. Clinical pharmacokinetics of erlotinib in patients with solid tumors and exposure-safety relationship in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. ClinPGx [clinpgx.org]
- 15. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. daikinchemicals.com [daikinchemicals.com]
- 18. benchchem.com [benchchem.com]
- 19. iacuc.wsu.edu [iacuc.wsu.edu]
- 20. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Specific method for determination of gefitinib in human plasma, mouse plasma and tissues using high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development and validation of an HPLC-MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma samples, using one assay run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. creative-diagnostics.com [creative-diagnostics.com]
Independent Verification of CG428's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Tropomyosin Receptor Kinase (TRK) degrader, CG428, with alternative therapeutic strategies. It is important to note that the experimental data presented here is primarily derived from the initial discovery and characterization of this compound, as independent verification studies are not yet extensively available in the public domain.
Mechanism of Action of this compound
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of TRK fusion proteins, which are oncogenic drivers in various cancers. As a heterobifunctional molecule, this compound consists of a ligand that binds to the TRK kinase and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual binding brings the TRK protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of targeted protein degradation offers a distinct advantage over traditional kinase inhibition by eliminating the entire protein, thereby preventing both its enzymatic and scaffolding functions.[1][2][3][4]
The downstream effect of TRK degradation by this compound is the inhibition of the Phospholipase C gamma 1 (PLCγ1) signaling pathway, a critical pathway for cell growth and proliferation that is often dysregulated in cancer.[1][5][6]
Comparative Performance Data
The following tables summarize the quantitative data from the primary study on this compound, comparing its activity with its parental TRK kinase inhibitor.
Table 1: In Vitro Degradation and Inhibition Activity of this compound
| Compound | Target | Cell Line | DC50 (nM)¹ | IC50 (nM)² - PLCγ1 Phosphorylation | IC50 (nM)³ - Cell Growth |
| This compound | TPM3-TRKA | KM12 | 0.36 | 0.33 | 2.9 |
| Parental TRK Inhibitor | TPM3-TRKA | KM12 | N/A | - | >1000 |
¹DC50: Concentration required for 50% degradation of the target protein. ²IC50 (PLCγ1 Phosphorylation): Concentration required for 50% inhibition of PLCγ1 phosphorylation. ³IC50 (Cell Growth): Concentration required for 50% inhibition of cell growth. Data sourced from Chen L, et al. J Med Chem. 2020.[1]
Table 2: Binding Affinity of this compound for TRK Isoforms
| TRK Isoform | Kd (nM)¹ |
| TRKA | 1 |
| TRKB | 28 |
| TRKC | 4.2 |
¹Kd: Dissociation constant, a measure of binding affinity. A lower Kd indicates a higher affinity. Data sourced from MedchemExpress product page, citing Chen L, et al.[5]
Experimental Protocols
The following are representative methodologies for the key experiments cited in the evaluation of this compound.
Cell Growth Inhibition Assay
This assay is used to determine the cytotoxic or cytostatic effects of a compound on a cancer cell line.
-
Cell Culture: KM12 colorectal carcinoma cells, which endogenously express the TPM3-TRKA fusion protein, are cultured in appropriate media and conditions.[7]
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound or a control compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo, which quantifies ATP as an indicator of metabolically active cells.[8]
-
Data Analysis: The results are normalized to untreated control cells, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated from the dose-response curve.[9]
PLCγ1 Phosphorylation Assay (Western Blot)
This assay measures the inhibition of downstream signaling from the TRK receptor.
-
Cell Lysis: KM12 cells are treated with various concentrations of this compound for a defined time, followed by lysis to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.
-
Immunodetection: The membrane is incubated with primary antibodies specific for phosphorylated PLCγ1 (p-PLCγ1) and total PLCγ1. Subsequently, a secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
Signal Quantification: The signal from the p-PLCγ1 is normalized to the total PLCγ1 signal to determine the extent of inhibition.[10]
Visualizations
Signaling Pathway of this compound-Mediated TRK Degradation
Caption: Mechanism of this compound-induced degradation of TRK fusion protein.
Experimental Workflow for this compound Evaluation
Caption: Workflow for in vitro characterization of this compound.
References
- 1. Discovery of First-In-Class Potent and Selective Tropomyosin Receptor Kinase Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. AID 73 - NCI human tumor cell line growth inhibition assay. Data for the KM12 Colon cell line - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 9. Inhibition of colorectal cancer cell growth by downregulation of M2-PK and reduction of aerobic glycolysis by clove active ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A PLC-γ1 Feedback Pathway Regulates Lck Substrate Phosphorylation at the T Cell Receptor and SLP-76 Complex - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CG428: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of the tropomyosin receptor kinase (TRK) degrader CG428 is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal. Adherence to these protocols will minimize exposure risks and ensure compliance with regulatory standards.
Summary of this compound Hazards and Properties
This compound is identified as a flammable liquid that can cause serious eye irritation and is harmful to aquatic life with long-lasting effects[1]. While it may be shipped as a non-hazardous chemical for research purposes, its biological activity as a TRK degrader warrants handling it as a potentially hazardous substance.
| Property | Value | Source |
| Physical State | Fluid liquid | SDS for CG 428 |
| Flammability | Flammable liquid and vapor (Category 3) | SDS for CG 428[1] |
| Eye Irritation | Causes serious eye irritation (Category 2) | SDS for CG 428[1] |
| Environmental Hazard | Harmful to aquatic life with long lasting effects (Category 3) | SDS for CG 428[1] |
| pH | Slightly acidic (3.20 - 4.20) | SDS for CG 428[1] |
Experimental Protocols for Disposal
The proper disposal of this compound depends on the nature and quantity of the waste. The following protocols outline the step-by-step procedures for different waste streams containing this compound.
Waste Categorization
The first step in proper disposal is to categorize the waste as either "trace" or "bulk" chemotherapy waste.
-
Trace Chemotherapy Waste: This includes items with residual amounts of this compound, such as empty vials, culture plates, pipette tips, and personal protective equipment (PPE) that is not visibly contaminated. To be considered "RCRA empty," a container must have no more than 3% by weight of the original substance remaining[2][3].
-
Bulk Chemotherapy Waste: This category includes any waste containing more than a residual amount of this compound. Examples include unused or expired this compound solutions, grossly contaminated PPE, and materials used to clean up spills[2][3].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
